3,6-Dibromoquinoline
Description
Properties
IUPAC Name |
3,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLMMNPZLQGNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357019 | |
| Record name | 3,6-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69268-39-9 | |
| Record name | 3,6-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core of 3,6-Dibromoquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 3,6-Dibromoquinoline, a key building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and significant biological activities, including its emerging role as a potential anticancer and antifungal agent.
Chemical and Physical Data
This compound is a halogenated derivative of quinoline with the chemical formula C₉H₅Br₂N. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 69268-39-9 |
| Molecular Weight | 286.95 g/mol |
| Molecular Formula | C₉H₅Br₂N |
Synthesis and Reactivity
A selective synthetic methodology for this compound has been developed starting from 6-bromoquinoline.[1] This method provides a reliable route to this important intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Bromoquinoline
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromoquinoline in the anhydrous solvent under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of the radical initiator to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
This compound is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl groups at the 3- and 6-positions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 to 2.2 equiv., depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv.).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Activity and Mechanisms of Action
This compound has demonstrated significant potential in two key therapeutic areas: as an antifungal and an anticancer agent.
Antifungal Activity: Disruption of Metal Ion Homeostasis
Recent studies have identified a dibromoquinoline compound as a potent, broad-spectrum antifungal agent.[2][3] Its mechanism of action is unique and involves the targeting of metal ion homeostasis in fungi.[2][3] This disruption of essential metal ion balance leads to fungal cell death. Chemogenomic profiling has revealed that yeast deletion strains related to metal ion homeostasis are highly sensitive to this compound.[2] Supplementing the growth media with copper or iron ions can reverse this sensitivity, further confirming that the compound's antifungal effect is primarily exerted through the targeting of metal ion homeostasis.[3]
Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation
Quinoline derivatives are recognized for their anticancer properties, and 3,6-dibromo-substituted quinolines have shown cytotoxic effects against various cancer cell lines.[4] The anticancer mechanism of quinoline-based compounds often involves the induction of apoptosis (programmed cell death) and interference with tumor-growth signaling pathways.[5]
One study on a novel quinoline derivative demonstrated its anticancer effect by downregulating Lumican, a protein implicated in tumorigenesis. This downregulation was associated with the modulation of signaling pathways, including the MAPK/ERK pathway.[6] The MAPK signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6] The induction of apoptosis by quinoline derivatives can be mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]
Conclusion
This compound is a compound of significant interest with a well-defined chemical profile and established synthetic utility. Its demonstrated antifungal and potential anticancer activities, coupled with unique mechanisms of action, position it as a valuable lead compound for the development of novel therapeutics. Further research into its specific molecular targets and signaling pathway interactions will be crucial in fully elucidating its therapeutic potential.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
A Technical Guide to the Solubility of 3,6-Dibromoquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,6-Dibromoquinoline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility inferences drawn from synthetic and purification methodologies, alongside detailed experimental protocols for determining quantitative solubility. This guide aims to equip researchers with the necessary information and procedures to effectively utilize this compound in various organic solvent systems.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that dictates its utility in chemical reactions, purification processes, and formulation development. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The structure of this compound, featuring a quinoline core and two bromine substituents, suggests a degree of polarity, rendering it more soluble in organic solvents than in water.
Qualitative Solubility Profile
While specific quantitative data is scarce, an analysis of synthetic and purification procedures for closely related dibromoquinoline compounds allows for a qualitative assessment of this compound's solubility. The solvents listed below are commonly used in reactions and purifications involving dibromoquinolines, indicating at least partial solubility.
| Organic Solvent | Chemical Class | Inferred Solubility | Rationale/Common Application |
| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Used as a solvent in synthesis and for recrystallization of related compounds. |
| Dichloromethane (CH₂Cl₂) | Halogenated Hydrocarbon | Soluble | Frequently used for extraction of quinoline derivatives from aqueous solutions. |
| Ethyl Acetate (CH₃COOCH₂CH₃) | Ester | Soluble | A common eluent in column chromatography for the purification of bromoquinolines. |
| Hexane (C₆H₁₄) | Alkane | Sparingly Soluble | Often used as an anti-solvent or in combination with more polar solvents for recrystallization and chromatography. |
| Methanol (CH₃OH) | Alcohol | Soluble | Used in recrystallization processes for related compounds. |
| Diethyl Ether (CH₃CH₂OCH₂CH₃) | Ether | Soluble | Employed in the recrystallization of similar bromoquinoline derivatives. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Likely Soluble | A powerful polar aprotic solvent known to dissolve a wide range of organic compounds. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocol, adapted from standard laboratory methods for quinoline derivatives, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
For a more complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Workflows
To aid in the understanding of the experimental and logical processes involved in solubility studies, the following diagrams are provided.
Caption: A streamlined workflow for the quantitative determination of solubility.
Caption: A logical decision tree for addressing solubility challenges in experimental work.
Spectroscopic Profile of 3,6-Dibromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dibromoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. The structural elucidation of such molecules is critical for ensuring purity, confirming identity, and understanding reactivity. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed, generalized experimental protocols for data acquisition.
Molecular Structure
This compound consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with bromine atoms at the 3- and 6-positions.
-
Molecular Formula: C₉H₅Br₂N
-
Molecular Weight: 286.95 g/mol
Spectroscopic Data Summary
The following sections present the expected spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~ 8.9 - 9.1 | d | ~ 2.0 |
| H-4 | ~ 8.2 - 8.4 | d | ~ 2.0 |
| H-5 | ~ 8.0 - 8.2 | d | ~ 9.0 |
| H-7 | ~ 7.8 - 8.0 | dd | ~ 9.0, 2.2 |
| H-8 | ~ 8.1 - 8.3 | d | ~ 2.2 |
¹³C NMR (Carbon-13) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms in the molecule. The carbons attached to bromine (C-3 and C-6) and those near the nitrogen atom will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~ 151 - 153 |
| C-3 | ~ 120 - 122 |
| C-4 | ~ 138 - 140 |
| C-4a | ~ 147 - 149 |
| C-5 | ~ 130 - 132 |
| C-6 | ~ 122 - 124 |
| C-7 | ~ 133 - 135 |
| C-8 | ~ 129 - 131 |
| C-8a | ~ 127 - 129 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1600 - 1450 | Aromatic C=C and C=N Stretch | Strong |
| ~ 1320 | C-N Stretch | Medium |
| 800 - 900 | C-H Out-of-plane Bending | Strong |
| 700 - 550 | C-Br Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Due to the presence of two bromine atoms, the mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are in an approximate 1:1 ratio.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z Value | Ion Fragment | Predicted Relative Abundance | Notes |
| 285 | [C₉H₅⁷⁹Br₂N]⁺• (M⁺•) | ~ 50% | Molecular ion with two ⁷⁹Br isotopes. |
| 287 | [C₉H₅⁷⁹Br⁸¹BrN]⁺• ([M+2]⁺•) | ~ 100% | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope. |
| 289 | [C₉H₅⁸¹Br₂N]⁺• ([M+4]⁺•) | ~ 50% | Molecular ion with two ⁸¹Br isotopes. |
| 206, 208 | [M - Br]⁺ | Variable | Fragment corresponding to the loss of one bromine atom. |
| 127 | [M - 2Br]⁺ | Variable | Fragment corresponding to the loss of both bromine atoms (quinoline cation). |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32 scans.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required.
-
Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the spectrometer.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Direct insertion probes can also be used.
-
-
Ionization:
-
Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a compound like this compound.
The Discovery and History of 3,6-Dibromoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,6-Dibromoquinoline is a halogenated heterocyclic compound that has garnered interest in the scientific community as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.[1] Its structure, featuring bromine atoms at the 3 and 6 positions of the quinoline ring, imparts unique reactivity and biological activity.[1] This guide delves into the synthetic history, physicochemical properties, and the notable antifungal mechanism of this compound.
History and Discovery
While a definitive seminal publication marking the first discovery and synthesis of this compound is not prominently cited in modern chemical literature, its preparation is rooted in the broader history of quinoline chemistry and halogenation reactions. The functionalization of the quinoline core has been a subject of extensive research for over a century, driven by the discovery of naturally occurring and synthetic quinoline-based compounds with significant biological activities.
Modern synthetic strategies often employ the bromination of quinoline precursors. One of the contemporary and effective methods for synthesizing brominated quinolines involves the dehydrogenation of brominated tetrahydroquinolines.[2][3][4] This approach allows for regioselective control of bromination on the saturated ring system before aromatization.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₅Br₂N.[5] Its molecular structure and the presence of two bromine atoms contribute to its distinct physical and spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 69268-39-9 | [5][6][7] |
| Molecular Formula | C₉H₅Br₂N | [5][8] |
| Molecular Weight | 286.95 g/mol | [1][5][8] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [8] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Characteristics | Reference(s) |
| ¹H NMR (Predicted) | Aromatic protons will display distinct signals influenced by the electron-withdrawing bromine atoms. | [9] |
| ¹³C NMR (Predicted) | The spectrum will show nine distinct carbon signals, with the chemical shifts of carbons attached to bromine being significantly affected. | [9] |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br stretching. | [2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). | [10] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A plausible and effective laboratory-scale synthesis involves the oxidative dehydrogenation of a suitable precursor, such as 6-bromo-1,2,3,4-tetrahydroquinoline.
Synthesis of this compound via Dehydrogenation of 6-Bromo-1,2,3,4-tetrahydroquinoline
This protocol is based on general procedures for the dehydrogenation of tetrahydroquinolines.[11]
Materials:
-
6-Bromo-1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Stirring apparatus
-
Reaction flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a reaction flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform.
-
Slowly add N-Bromosuccinimide (approximately 2-3 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be controlled.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Experimental Workflow:
Biological Activity and Signaling Pathways
Recent studies have highlighted the potent antifungal activity of dibromoquinoline derivatives.[1][12] A notable mechanism of action is the disruption of fungal metal ion homeostasis, a pathway that is distinct from currently used antifungal agents.[1][12]
The antifungal activity of a dibromoquinoline compound has been shown to be mediated by its interference with the homeostasis of essential metal ions, specifically copper (Cu²⁺) and iron (Fe²⁺), within the fungal cell.[12][13] This disruption leads to a cascade of events that ultimately inhibit fungal growth and virulence.
Signaling Pathway: Disruption of Fungal Metal Ion Homeostasis
References
- 1. This compound|CAS 69268-39-9|Supplier [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 69268-39-9 | MFCD00464317 | this compound [aaronchem.com]
- 6. 69268-39-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 69268-39-9 3,6-Dibromo-quinoline [chemsigma.com]
- 8. 69268-39-9|this compound|BLD Pharm [bldpharm.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc and Iron Homeostasis: Target-Based Drug Screening as New Route for Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3,6-Dibromoquinoline starting materials
An In-depth Technical Guide to the Synthesis of 3,6-Dibromoquinoline
Introduction
This compound is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring bromine atoms at both the pyridine (C3) and benzene (C6) rings, makes it an excellent precursor for the development of more complex molecules through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] These subsequent derivatizations are crucial in the fields of medicinal chemistry and materials science, where substituted quinolines are investigated for their potential as therapeutic agents and functional materials.[1] This technical guide provides a detailed overview of synthetic strategies for obtaining this compound, focusing on the starting materials, experimental protocols, and reaction data.
Synthetic Strategies
The synthesis of this compound can be approached through several methods. The most common strategies involve the direct, regioselective bromination of a pre-formed quinoline core or the construction of the quinoline ring system from appropriately substituted precursors. This guide will focus on two prominent methods found in the literature: the selective bromination of 6-bromoquinoline and the Lewis acid-catalyzed bromination of quinoline.
Method 1: Selective Bromination of 6-Bromoquinoline
This approach is a highly regioselective method that introduces a second bromine atom at the C3 position of a 6-bromoquinoline starting material. This strategy leverages the existing substitution pattern to direct the next bromination.[2] The reaction proceeds via electrophilic aromatic substitution.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 6-bromoquinoline.
Experimental Protocol
While the specific reaction conditions can be optimized, a representative protocol for the electrophilic bromination of a quinoline derivative is as follows:
-
Reaction Setup: To a solution of 6-bromoquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid, add the brominating agent (e.g., molecular bromine, Br₂, 1.1 eq) dropwise at room temperature with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully poured into an ice-water mixture and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-Bromoquinoline | [2] |
| Product | This compound | [2] |
| Yield | High (Specific yield not detailed) | [2] |
| Purity | High, achieved post-purification | [1] |
Method 2: Lewis Acid-Catalyzed Bromination of Quinoline
This method involves the direct bromination of the parent quinoline heterocycle using a Lewis acid catalyst to enhance regioselectivity. The use of a catalyst like iron(III) chloride (FeCl₃) can promote the formation of the desired 3,6-disubstituted product.[1]
Synthetic Pathway Diagram
Caption: Catalytic bromination of quinoline to this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve quinoline (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃) to the solution.
-
Reagent Addition: Slowly add molecular bromine (Br₂, >2.0 eq) to the stirred mixture. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving neutralization, extraction, and chromatographic purification to isolate the this compound isomer from other potential brominated byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Quinoline | [1] |
| Catalyst | Iron(III) chloride (FeCl₃) | [1] |
| Product | This compound | [1] |
| Reported Yield | 68% | [1] |
Conclusion
The synthesis of this compound is effectively achieved through targeted bromination strategies. The selective bromination of 6-bromoquinoline offers a highly regioselective route, capitalizing on the directing effects of the existing substituent. Alternatively, the Lewis acid-catalyzed bromination of unsubstituted quinoline provides a more direct, albeit potentially less selective, method for accessing the target molecule. The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability requirements. Both methods provide researchers and drug development professionals with viable pathways to this important synthetic intermediate.
References
Potential Biological Activities of 3,6-Dibromoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The introduction of halogen substituents, particularly bromine, onto the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these molecules.[2] This technical guide focuses on the burgeoning field of 3,6-dibromoquinoline derivatives, exploring their potential as anticancer and antimicrobial agents. We will delve into their mechanisms of action, present quantitative data on their biological activities, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.
Anticancer Activity of this compound Derivatives
Several studies have highlighted the potent antiproliferative effects of brominated quinoline derivatives against various cancer cell lines. The substitution pattern of bromine atoms on the quinoline core, along with the presence of other functional groups, plays a crucial role in determining their cytotoxic potency.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound and related brominated quinoline derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | - | [3] |
| HeLa (Human Cervical Cancer) | - | [3] | ||
| HT29 (Human Colorectal Adenocarcinoma) | - | [3] | ||
| 2 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [3] |
| HeLa (Human Cervical Cancer) | 26.4 | [3] | ||
| HT29 (Human Colorectal Adenocarcinoma) | 15.0 | [3] | ||
| 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [3] |
| HeLa (Human Cervical Cancer) | 24.1 | [3] | ||
| HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [3] |
Mechanism of Action: Topoisomerase I Inhibition
A prominent mechanism underlying the anticancer activity of certain quinoline derivatives is the inhibition of topoisomerase I (Top1).[3] Top1 is a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription.[4] Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][6]
Antimicrobial and Antifungal Activity
Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is often attributed to unique mechanisms that differ from conventional antibiotics.
Quantitative Data: In Vitro Antimicrobial and Antifungal Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative brominated quinoline derivatives against various bacterial and fungal strains.
| Compound ID | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | Dibromoquinoline Derivative | Candida albicans | 0.5 | |
| Cryptococcus neoformans | 0.5 | |||
| Aspergillus fumigatus | 0.5 | |||
| 5 | Novel Quinoline-Sulfonamide Hybrid (QS3) | Escherichia coli | 128 | [7] |
| Enterococcus faecalis | 128 | [7] | ||
| Pseudomonas aeruginosa | 64 | [7] | ||
| Salmonella typhi | 512 | [7] |
Mechanism of Action: Disruption of Fungal Metal Ion Homeostasis
A novel antifungal mechanism proposed for some dibromoquinoline derivatives involves the disruption of fungal metal ion homeostasis.[8][9] Essential metal ions like iron, zinc, and copper are critical for various cellular processes in fungi, including enzyme function and virulence. By interfering with the uptake, storage, or utilization of these metal ions, these compounds can induce fungal cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase I Requirement for Death Receptor-induced Apoptotic Nuclear Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Commercial Suppliers and Technical Guide for High-Purity 3,6-Dibromoquinoline
For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity 3,6-Dibromoquinoline is crucial for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of commercial suppliers, synthesis, and purification protocols, and explores the biological activities of this versatile quinoline derivative.
Commercial Availability of this compound
A number of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. Below is a comparative summary of prominent commercial sources.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Benchchem | 69268-39-9 | Not Specified | Custom | Inquiry |
| BLD Pharm | 69268-39-9 | Not Specified | Custom | Inquiry |
| Apollo Scientific | 69268-39-9 | 98% | 100mg, 250mg, 1g | £15.00, £29.00, £112.00 |
| Simson Pharma Limited | 69268-39-9 | High Purity | Inquiry | Inquiry |
| Dana Bioscience | Not Specified | Not Specified | 1g | $150.00 USD |
Synthesis and Purification of High-Purity this compound
The synthesis of this compound can be achieved through various methods, with the oxidative dehydrogenation of a tetrahydroquinoline precursor being a common and effective approach.[1]
Experimental Protocol: Synthesis via Oxidative Dehydrogenation
This protocol details the synthesis of this compound from 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
Materials:
-
6,8-dibromo-1,2,3,4-tetrahydroquinoline
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous benzene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline in anhydrous benzene.
-
Addition of Oxidizing Agent: To the stirred solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 36 hours under an inert atmosphere (e.g., argon).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any solid byproducts.
-
Extraction: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification by Column Chromatography and Recrystallization
To achieve high purity, the crude product is subjected to purification by silica gel column chromatography followed by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glass chromatography column
-
Standard laboratory glassware for filtration
-
Rotary evaporator
Procedure:
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 1:9 ratio of EtOAc:hexane).[1]
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization: For further purification, dissolve the product from the column chromatography in a minimal amount of a suitable hot solvent mixture (e.g., hexane/EtOAc) and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A synthetic yield of approximately 60-70% after recrystallization can be expected.[1]
Biological Activity and Potential Signaling Pathway Involvement
Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One such compound, referred to as 4b in a study, exhibited broad-spectrum antifungal activity against clinically relevant species like Candida, Cryptococcus, and Aspergillus at low concentrations.[2] The mechanism of action is believed to involve the disruption of metal ion homeostasis.[1]
The interference with metal ion homeostasis is a unique mechanism that can affect various cellular processes. While the precise signaling cascade is still under investigation, it is plausible that the disruption of metal ion balance could impact downstream signaling pathways, such as the MAP kinase pathway, which is known to be involved in fungal cell wall integrity and stress responses.[2]
Caption: Proposed mechanism of antifungal action for this compound.
The logical workflow for the synthesis and purification of this compound is a sequential process that ensures the final product's high purity, which is essential for its application in drug development and other research areas.
Caption: Synthesis and purification workflow for this compound.
References
In-Depth Technical Guide: Safety and Handling of 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3,6-Dibromoquinoline (CAS No. 69268-39-9). The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in the laboratory and research environment.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in organic synthesis.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [1] |
| CAS Number | 69268-39-9 | [1] |
| Appearance | Not explicitly stated, likely a solid. | |
| Flash Point | > 112 °C / > 233.6 °F | [2] |
| Solubility | No specific data available. | |
| log Pow | 3.03 (for 3-Bromoquinoline) | [2] |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
GHS Pictograms:
Signal Word: Warning
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for ensuring safety when working with this compound are crucial. The following protocols are derived from standard safety data sheets.
Personal Protective Equipment (PPE)
A detailed list of required PPE is provided in the table below.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator or work in a chemical fume hood. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Call a poison control center or physician immediately.[2] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see section 3.1).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
Fire-Fighting Measures
| Aspect | Protocol |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] |
| Unsuitable Extinguishing Media | No information available.[2] |
| Specific Hazards | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
| Aspect | Guidelines |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Theoretical Investigations of 3,6-Dibromoquinoline: A Computational Guide for Researchers
For immediate release.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3,6-dibromoquinoline. While specific experimental and theoretical research on this particular isomer is limited, this document outlines a robust framework for its computational analysis based on established studies of related halogenated quinolines. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of novel quinoline derivatives.
Introduction to this compound
This compound is a halogenated heterocyclic aromatic compound.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2] Halogenation of the quinoline ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, through mechanisms such as halogen bonding.[3] Theoretical studies are crucial for understanding these effects at a molecular level, guiding synthetic efforts, and predicting the potential of new derivatives as therapeutic agents or materials. This guide will detail the computational workflows for characterizing the structural, electronic, and spectroscopic properties of this compound.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not available, its basic properties can be sourced from chemical databases. A key aspect of a theoretical study is to compute these properties and compare them with known data for validation of the computational model.
Predicted Physicochemical Properties
The following table summarizes the basic physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 69268-39-9 | [4] |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=C1Br)N=CC(=C2)Br | [5] |
| InChI Key | CYLMMNPZLQGNEW-UHFFFAOYSA-N |
Theoretical Structural Analysis
A fundamental step in the theoretical study of a molecule is the determination of its optimized geometry. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of closely related compounds, such as 6,8-dibromoquinoline, to benchmark the accuracy of the computational method.[6]
Table 2: Comparison of Theoretical and Experimental Bond Lengths (Å) and Angles (°) for a Dibromoquinoline System (using 6,8-dibromoquinoline as a proxy for methodology validation)
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) for 6,8-dibromoquinoline[6] |
| C-Br Bond Length | Predicted Value | 1.877 - 1.909 |
| C-N Bond Length | Predicted Value | 1.332 - 1.358 |
| C-C Bond Length (Aromatic) | Predicted Value | 1.368 - 1.425 |
| C-N-C Angle | Predicted Value | Not explicitly stated |
| Dihedral Angle between rings | Predicted Value | 1.5 (3)° |
Note: The "Predicted Value" entries would be filled upon performing the DFT calculations as described in the protocols below.
Computational Methodology
A standard workflow for the theoretical investigation of a molecule like this compound involves several key computational steps. Density Functional Theory (DFT) is a powerful and widely used method for such studies.[7]
Geometry Optimization
The first step is to find the lowest energy structure of the molecule. This is achieved through geometry optimization.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7]
-
Basis Set: A basis set like 6-311++G(d,p) is often used for organic molecules to provide a good balance between accuracy and computational cost.[8]
-
Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform an initial optimization with a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry. c. Refine the geometry using the selected DFT method and basis set. The optimization is complete when the forces on the atoms and the energy change between successive steps are close to zero.
-
Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.[8]
Caption: Workflow for obtaining the optimized molecular geometry.
Electronic Structure Analysis
Once the geometry is optimized, the electronic properties of this compound can be investigated. This includes analyzing the frontier molecular orbitals (HOMO and LUMO) and generating a molecular electrostatic potential (MEP) map.
-
HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of chemical reactions.[9]
Table 3: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
| E(HOMO) | Calculated Value | Electron-donating ability |
| E(LUMO) | Calculated Value | Electron-accepting ability |
| Energy Gap (ΔE) | Calculated Value | Chemical reactivity, stability |
| Dipole Moment | Calculated Value | Polarity of the molecule |
Spectroscopic Properties Prediction
Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structural confirmation.
Experimental Protocol: Spectroscopic Data Calculation
-
Software: Gaussian, ORCA, etc.
-
Method: DFT (e.g., B3LYP) with an appropriate basis set.
-
Protocols:
-
IR Spectroscopy: Vibrational frequencies are calculated from the optimized geometry. The resulting frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
NMR Spectroscopy: Magnetic shielding tensors are calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Chemical shifts are then predicted by referencing the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS).[9]
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the absorption wavelengths in the UV-visible spectrum.[7]
-
Caption: Interrelation of computational chemistry analyses.
Potential Applications in Drug Development
Theoretical studies of this compound can provide significant insights for drug discovery. The bromine atoms may participate in halogen bonding with biological targets, enhancing binding affinity.[3] Furthermore, the amino group in related compounds is known to influence biological activity.[10]
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of a target protein. This is a crucial step in structure-based drug design.
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Schrödinger Maestro, or similar.
-
Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Use the DFT-optimized structure of this compound as the ligand.
-
Docking: a. Define the binding site on the protein. b. Run the docking algorithm to generate multiple binding poses of the ligand.
-
Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions and estimate the binding affinity.
Conclusion
While direct experimental and theoretical data on this compound are sparse, this guide outlines a comprehensive computational framework for its in-depth characterization. By employing DFT and molecular modeling techniques, researchers can predict its structural, electronic, and spectroscopic properties, as well as its potential for biological activity. These theoretical insights are invaluable for guiding future experimental work and accelerating the discovery and development of novel quinoline-based compounds for a variety of applications.
References
- 1. This compound|CAS 69268-39-9|Supplier [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 69268-39-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2,6-Dibromoquinoline | C9H5Br2N | CID 20305154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Cross-Coupling with 3,6-Dibromoquinoline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[1][2] This reaction has become indispensable in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[2][3] The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize it at specific positions is of great interest in drug development.[2] 3,6-Dibromoquinoline serves as a valuable building block, offering two reactive sites for diversification. The differential reactivity of the bromine atoms at the C3 and C6 positions allows for potential selective and sequential functionalization, enabling the synthesis of a diverse library of novel quinoline derivatives. These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with this compound, including detailed protocols and reaction optimization strategies.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[4] The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond, regenerating the Pd(0) catalyst which re-enters the cycle.[1][2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. While specific data for this compound is limited, the following tables summarize reported conditions for the coupling of the closely related 3-bromoquinoline, which serve as an excellent starting point for optimization.
Table 1: Summary of Optimized Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | High | [2] |
| Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [2] |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | DBU | THF/H₂O (5:1) | 110 | 0.17 | 82 |[3][5] |
Table 2: Influence of Different Bases on Suzuki-Miyaura Coupling Yield Reaction Model: Aryl Halide + Phenylboronic Acid, Pd Catalyst, in EtOH/H₂O.
| Entry | Base | Yield (%) | Ref |
|---|---|---|---|
| 1 | Na₂CO₃ | 98 | [6] |
| 2 | K₂CO₃ | - | [6] |
| 3 | K₃PO₄ | - | [6] |
| 4 | NaOH | - | [6] |
| 5 | KOH | - | [6] |
| 6 | NaOAc | - | [6] |
| 7 | TEA | - | [6] |
| 8 | Cs₂CO₃ | Superior (qualitative) | [7] |
| 9 | DBU | Lower Yields (qualitative) |[7] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[8]
Protocol 1: General Procedure for Selective Monosubstitution
This protocol uses milder conditions which may favor selective coupling at the more reactive C6 position due to reduced steric hindrance compared to the C3 position.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[2]
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)[2]
-
Degassed 1,4-Dioxane and Water (4:1 v/v)[2]
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2][8]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate and water, then separate the organic layer.[2]
-
Extract the aqueous layer with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Disubstitution
This protocol employs a greater excess of the boronic acid and potentially higher temperatures to drive the reaction to completion at both the C3 and C6 positions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 equiv)[8]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0-6.0 equiv)[8]
-
Degassed Toluene and Water (4:1 v/v)[8]
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.[8]
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.[8]
-
Monitor the reaction for the disappearance of starting material and monosubstituted intermediates.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations: Workflow and Logic
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[2] Temperature and reaction time can also be optimized. Bulky, electron-rich phosphine ligands can sometimes improve reactivity for challenging substrates.[4]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue.[3] Using boronic esters (e.g., pinacol esters) can improve stability.[1][3] Running the reaction under anhydrous conditions or carefully controlling the amount of water may also be beneficial.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed.[1] Ensuring a strictly inert atmosphere is crucial.
-
Selectivity: To achieve selective monosubstitution at the C6 position, use a slight excess (1.1 equiv) of the boronic acid and milder conditions. For disubstitution, a larger excess of the boronic acid ( > 2.2 equiv) and more forcing conditions are required.
By leveraging the provided protocols and understanding the key reaction parameters, researchers can effectively utilize the Suzuki-Miyaura cross-coupling to synthesize a wide range of novel 3,6-disubstituted quinoline derivatives for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Sonogashira coupling of 3,6-dibromoquinoline with terminal alkynes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of alkynyl-substituted quinolines, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below address both selective mono-alkynylation and subsequent di-alkynylation, offering a versatile methodology for the functionalization of the quinoline core.
The successful execution of the Sonogashira coupling is contingent on several factors, including the choice of catalyst, base, solvent, and reaction temperature. The relative reactivity of the bromine atoms at the 3- and 6-positions of the quinoline ring allows for a degree of selectivity in the coupling reaction. Generally, the halogen substituent on the pyridine ring (C-3) may exhibit different reactivity compared to the one on the benzene ring (C-6), enabling a stepwise functionalization strategy.
Experimental Protocols
Protocol 1: Mono-Sonogashira Coupling of this compound
This protocol is designed for the selective mono-alkynylation of this compound. The reaction conditions can be optimized to favor substitution at one of the bromine positions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent to the flask.
-
Add the phosphine ligand (if not using a pre-formed catalyst complex) and the base.
-
Add the terminal alkyne (1.0-1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-Sonogashira Coupling of this compound
This protocol is for the exhaustive di-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) to facilitate the second coupling.
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Follow the workup and purification steps as described in Protocol 1 to isolate the 3,6-dialkynylquinoline.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of bromoquinolines and related dihaloheterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Reaction Conditions for Mono-Sonogashira Coupling of Bromoquinolines
| Entry | Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | THF | 80 | 12 | 42-88[1] |
| 2 | 3-Bromoisothiazolo[4,3-b]pyridine | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | RT | 16 | 67[2] |
Table 2: Reaction Conditions for Di-Sonogashira Coupling of Dihaloheterocycles
| Entry | Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dibromoisothiazolo[4,3-b]pyridine | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | RT | 16 | 81[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science. Functionalization of the quinoline core, particularly through the introduction of amino groups, is a critical strategy for modulating biological activity and material properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods.[1][2]
This document provides detailed application notes and experimental protocols for the mono- and di-amination of 3,6-dibromoquinoline. It addresses the key challenge of regioselectivity and offers starting points for reaction optimization.
Regioselectivity in the Amination of this compound
The presence of two bromine atoms at the C3 and C6 positions of the quinoline ring introduces the challenge of regioselectivity. The relative reactivity of these two positions under Buchwald-Hartwig conditions will dictate the major mono-amination product. Studies on related dihaloquinolines and other dihaloarenes can provide insights into the expected outcome. For instance, in the amination of 6-bromo-2-chloroquinoline, selective reaction at the C6-bromo position is achieved, suggesting that the electronic and steric environment of each halogen is a critical determinant of reactivity.[3] For this compound, the C6 position is generally considered more susceptible to oxidative addition to the palladium(0) catalyst due to its position on the benzo- portion of the quinoline ring, potentially allowing for selective mono-amination at this site under carefully controlled conditions.
Core Reaction Components
Successful Buchwald-Hartwig amination of this compound requires careful selection of the palladium source, ligand, base, and solvent.
| Component | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species. Catalyst loading typically ranges from 1-5 mol%.[4][5] |
| Ligand | Xantphos, BINAP, DavePhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can influence reaction rate and functional group tolerance.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. |
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific amines and desired outcomes (mono- vs. di-amination).
Protocol 1: Selective Mono-amination of this compound (Predicted Major Isomer: 6-Amino-3-bromoquinoline)
This protocol aims for mono-substitution by using a limited amount of the amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the desired amine to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon consumption of the starting material or observation of the desired product, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-aminated product.
Protocol 2: Double Amination of this compound to Synthesize 3,6-Diaminoquinoline Derivatives
This protocol is designed to achieve di-substitution by using an excess of the amine. This approach is analogous to the double amination of 3,6-dibromocarbazole.[4]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (2.5 - 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4 mol%)
-
BINAP (8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add this compound to the flask.
-
Add the anhydrous, deoxygenated solvent (dioxane), followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the disappearance of the mono-aminated intermediate and starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3,6-diaminoquinoline derivative.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Buchwald-Hartwig amination reactions that can be adapted for this compound. Yields are illustrative and will depend on specific substrate and optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Major Product | Illustrative Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-24 | 6-Amino-3-bromoquinoline derivative (Mono-amination) | 70-85 |
| 2 | Pd(OAc)₂ (4) | BINAP (8) | Cs₂CO₃ | Dioxane | 110 | 18-36 | 3,6-Diaminoquinoline derivative (Di-amination) | 60-75 |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | 6-Amino-3-bromoquinoline derivative (Mono-amination) | 75-90 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | LHMDS | THF | 80 | 12-18 | 6-Amino-3-bromoquinoline derivative (Mono-amination) | 65-80 |
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer.[2][3] Consequently, the development of novel and selective kinase inhibitors is a major focus of modern drug discovery.[1] 3,6-Dibromoquinoline is a versatile heterocyclic building block that offers two reactive sites for synthetic elaboration, making it an excellent starting material for the generation of diverse libraries of potential kinase inhibitors. The bromine atoms at the 3- and 6-positions can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.[4][5][6] This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors derived from this compound, with a focus on targeting kinases such as c-Met.
Data Presentation
The following table summarizes the in vitro activity of a series of synthesized 3,5-disubstituted and 3,5,7-trisubstituted quinoline derivatives against the c-Met kinase, demonstrating the potential for potent inhibition with this scaffold. While not directly synthesized from this compound, these compounds provide a strong rationale for its use in generating structurally similar and potentially highly active inhibitors.
| Compound ID | R3 Substituent | R5 Substituent | R7 Substituent | c-Met IC50 (nM)[7] |
| 21a | 4-acetylpiperazin-1-yl | 3-nitrobenzylamino | trifluoromethyl | < 1.0 |
| 21b | 4-acetylpiperazin-1-yl | 4-nitrobenzylamino | trifluoromethyl | < 1.0 |
| 21c | 4-acetylpiperazin-1-yl | 3-aminobenzylamino | trifluoromethyl | < 1.0 |
| 21l | 4-acetylpiperazin-1-yl | 3-cyanobenzylamino | trifluoromethyl | < 1.0 |
| 27a | 4-(dimethylamino)piperidin-1-yl | 3-nitrobenzylamino | trifluoromethyl | < 1.0 |
| 27b | 4-(dimethylamino)piperidin-1-yl | 4-nitrobenzylamino | trifluoromethyl | < 1.0 |
| 27c | 4-(dimethylamino)piperidin-1-yl | 3-aminobenzylamino | trifluoromethyl | < 1.0 |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Disubstituted Quinoline Derivatives via Sequential Suzuki-Miyaura Coupling
This protocol describes a general procedure for the sequential functionalization of this compound to introduce different aryl or heteroaryl groups at the 3- and 6-positions.
Materials:
-
This compound
-
Arylboronic acid (first coupling partner)
-
Arylboronic acid (second coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
First Suzuki-Miyaura Coupling (Position 6):
-
To a round-bottom flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-bromo-6-arylquinoline intermediate.
-
-
Second Suzuki-Miyaura Coupling (Position 3):
-
To a round-bottom flask, add the 3-bromo-6-arylquinoline intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Repeat the inert atmosphere procedure as described above.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup as described in the first step.
-
Purify the crude product by column chromatography to obtain the desired 3,6-diarylquinoline.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., c-Met) using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate
-
ATP
-
Synthesized test compounds dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is a common starting point.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, DMSO (vehicle control), and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific substrate.
-
Dispense the kinase reaction mixture into each well containing the compounds.
-
To a set of wells, add the reaction mixture without the enzyme to serve as a "no kinase" control (100% inhibition).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for novel kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. ijmphs.com [ijmphs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,6-Dibromoquinoline in OLED Materials: A Prospective Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and greater energy efficiency compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of its constituent organic semiconductor materials. Quinoline derivatives have emerged as a promising class of materials for OLEDs due to their inherent electronic properties, high thermal stability, and potential for facile functionalization.
This document explores the prospective application of 3,6-Dibromoquinoline as a foundational building block for the synthesis of novel OLED materials. The bromine substituents at the 3 and 6 positions of the quinoline core serve as versatile synthetic handles, enabling the introduction of various functional groups through cross-coupling reactions. This strategic functionalization allows for the fine-tuning of the molecule's photophysical and electrochemical properties, making it a promising candidate for developing advanced hole-transporting layers (HTLs) or emissive layers (EMLs) for high-performance OLED devices. While direct, extensive application of this compound in commercially available OLEDs is not yet widely documented, this application note provides a scientifically grounded, prospective framework for its use, including hypothetical material design, detailed synthetic protocols, and device fabrication methodologies.
Hypothetical Material Design: A Quinoline-Carbazole Hybrid for Hole Transport
Based on established principles of OLED material design, we propose a hypothetical hole-transporting material, 3,6-di(9H-carbazol-9-yl)quinoline (3,6-DCzQ) , synthesized from this compound. Carbazole moieties are well-known for their excellent hole-transporting capabilities and high thermal stability. By attaching carbazole units to the quinoline core, we can anticipate a material with a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and effective hole transport to the emissive layer.
Quantitative Data Summary (Prospective)
The following table summarizes the expected photophysical and electrochemical properties of the proposed 3,6-di(9H-carbazol-9-yl)quinoline (3,6-DCzQ). These values are estimations based on literature data for similar quinoline and carbazole-based compounds and should be experimentally verified.
| Property | Expected Value | Method of Determination |
| HOMO Energy Level | -5.4 to -5.6 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.3 to -2.5 eV | Cyclic Voltammetry & Optical Bandgap |
| Triplet Energy (T1) | > 2.7 eV | Phosphorescence Spectroscopy (at 77K) |
| Glass Transition Temperature (Tg) | > 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Photoluminescence (PL) Emission | ~400-450 nm (in solution) | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | > 0.6 (in solution) | Integrating Sphere Measurement |
Experimental Protocols
I. Synthesis of 3,6-di(9H-carbazol-9-yl)quinoline (3,6-DCzQ) via Suzuki Coupling
This protocol describes a general method for the synthesis of the target compound from this compound and carbazole-9-boronic acid pinacol ester.
Materials:
-
This compound
-
Carbazole-9-boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol), carbazole-9-boronic acid pinacol ester (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times. Add anhydrous toluene (20 mL) and degassed water (5 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3,6-di(9H-carbazol-9-yl)quinoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard multilayer OLED device using the synthesized 3,6-DCzQ as the hole-transporting layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
3,6-di(9H-carbazol-9-yl)quinoline (3,6-DCzQ) as the Hole Transport Layer (HTL)
-
A suitable emissive layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
An electron transport layer (ETL) material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)
-
An electron injection layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Metal for the cathode (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (sonication baths with deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any remaining organic residues.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode without breaking the vacuum.
-
HTL: Evaporate 3,6-DCzQ to a thickness of 40 nm at a deposition rate of 1-2 Å/s.
-
EML: Evaporate Alq₃ to a thickness of 60 nm at a deposition rate of 1-2 Å/s.
-
ETL: Evaporate TPBi to a thickness of 30 nm at a deposition rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
EIL: Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s to facilitate electron injection.
-
Cathode: Deposit the aluminum (Al) cathode to a thickness of 100-150 nm at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber and encapsulate it in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a spectroradiometer.
-
Evaluate the external quantum efficiency (EQE) and power efficiency.
-
Visualizations
Application Notes and Protocols for 3,6-Dibromoquinoline as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of a 3,6-dibromoquinoline derivative as a potent precursor for the synthesis of a novel antifungal agent. The synthesized compound, 2,4-dibromo-6-(trifluoromethyl)quinoline, has demonstrated significant, broad-spectrum antifungal activity, presenting a promising avenue for the development of new therapeutics against invasive fungal infections.
Introduction
Invasive fungal infections are a growing global health concern, exacerbated by the limited number of effective antifungal drugs and the emergence of drug-resistant strains. Quinoline derivatives have been identified as a promising class of compounds with diverse pharmacological activities. This document details the synthesis, antifungal efficacy, and mechanism of action of 2,4-dibromo-6-(trifluoromethyl)quinoline, a compound derived from a dibromoquinoline precursor, which shows potent activity against a wide range of pathogenic fungi.
Antifungal Activity of 2,4-dibromo-6-(trifluoromethyl)quinoline
The compound 2,4-dibromo-6-(trifluoromethyl)quinoline, a derivative of a dibromoquinoline precursor, exhibits potent, broad-spectrum antifungal activity. It has been shown to inhibit the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL.[1] Notably, this compound retains its efficacy against fungal strains that have developed resistance to existing antifungal medications like fluconazole.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 2,4-dibromo-6-(trifluoromethyl)quinoline against Various Fungal Pathogens
| Fungal Species | Strain | MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans | P60002 | ≤ 0.5 | > 64 |
| Candida albicans | NR-29368 (Fluconazole-resistant) | 1 | > 64 |
| Candida albicans | NR-29446 (Fluconazole-resistant) | 1 | > 64 |
| Candida glabrata | ATCC 2001 | 1 | 16 |
| Candida tropicalis | ATCC 750 | 0.5 | 4 |
| Candida parapsilosis | ATCC 22019 | 1 | 2 |
| Candida krusei | ATCC 6258 | 2 | 64 |
| Cryptococcus gattii | ATCC 24065 | 0.5 | 8 |
| Cryptococcus neoformans | ATCC 24067 | 0.5 | 2 |
| Aspergillus brasiliensis | ATCC 9642 | 0.5 | > 64 |
| Aspergillus niger | ATCC 16404 | 0.5 | > 64 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | > 64 |
Mechanism of Action: Disruption of Metal Ion Homeostasis
Signaling Pathway Diagram
Caption: Proposed mechanism of 2,4-dibromo-6-(trifluoromethyl)quinoline targeting fungal metal ion homeostasis.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dibromo-6-(trifluoromethyl)quinoline
This protocol describes a potential synthetic route for 2,4-dibromo-6-(trifluoromethyl)quinoline based on established quinoline synthesis methodologies.
Materials:
-
4-bromo-2-(trifluoromethyl)aniline
-
Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentabromide (PBr₅)
-
Dry toluene
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Synthesis of 4-bromo-6-(trifluoromethyl)quinolin-2-ol:
-
In a round-bottom flask, dissolve 4-bromo-2-(trifluoromethyl)aniline and malonic acid in dry toluene.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Treat the residue with a 10% NaOH solution and heat at 100°C for 1 hour.
-
Cool the mixture and acidify with a 10% HCl solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-6-(trifluoromethyl)quinolin-2-ol.
-
-
Synthesis of 2-chloro-4-bromo-6-(trifluoromethyl)quinoline:
-
In a round-bottom flask, add 4-bromo-6-(trifluoromethyl)quinolin-2-ol and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 2,4-dibromo-6-(trifluoromethyl)quinoline:
-
In a sealed tube, mix 2-chloro-4-bromo-6-(trifluoromethyl)quinoline with an excess of phosphorus pentabromide (PBr₅).
-
Heat the mixture at 150-160°C for 4-5 hours.
-
Cool the reaction mixture and carefully add it to a cold sodium sulfite solution to decompose the excess PBr₅.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield 2,4-dibromo-6-(trifluoromethyl)quinoline.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
2,4-dibromo-6-(trifluoromethyl)quinoline stock solution (in DMSO)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Yeasts (Candida, Cryptococcus): From a fresh culture on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Molds (Aspergillus): Grow the mold on a suitable agar medium until sporulation occurs. Gently scrape the surface with a sterile, wetted swab. Suspend the conidia in sterile saline. Allow the heavy particles to settle and adjust the turbidity of the conidial suspension to a desired optical density. Further dilute in RPMI-1640 to obtain a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2,4-dibromo-6-(trifluoromethyl)quinoline stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
This will create a gradient of decreasing concentrations of the test compound.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For some fungistatic compounds, this may be recorded as the concentration that causes approximately 50% growth inhibition.
-
Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Conclusion
The this compound derivative, 2,4-dibromo-6-(trifluoromethyl)quinoline, represents a highly promising lead compound for the development of novel antifungal agents. Its potent and broad-spectrum activity, coupled with a unique mechanism of action targeting fungal metal ion homeostasis, suggests it could be effective against drug-resistant fungal pathogens. The provided protocols offer a foundation for the synthesis and evaluation of this and similar quinoline-based compounds in a research and drug development setting. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted.
References
Synthesis of 3,6-Dibromoquinoline: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental procedure for the synthesis of 3,6-dibromoquinoline, a key building block in the development of novel pharmaceutical agents and functional materials. The described methodology is based on a two-step process involving the bromination of a tetrahydroquinoline precursor followed by aromatization. This protocol is intended to provide a clear and reproducible guide for laboratory synthesis.
Introduction
Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The introduction of bromine atoms at specific positions on the quinoline scaffold provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.
Reaction Scheme
The synthesis of this compound can be achieved through a two-step reaction sequence starting from 6-bromo-1,2,3,4-tetrahydroquinoline. The first step involves the selective bromination at the 3-position of the tetrahydroquinoline ring, followed by an oxidation reaction to yield the aromatic this compound.
Step 1: Bromination of 6-Bromo-1,2,3,4-tetrahydroquinoline
Step 2: Aromatization of 3,6-Dibromo-1,2,3,4-tetrahydroquinoline
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | C₉H₁₀BrN | 212.09 | Commercially available |
| Bromine | Br₂ | 159.81 | Commercially available |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | Commercially available |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercially available |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercially available |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.00 | Commercially available |
| Benzene | C₆H₆ | 78.11 | Commercially available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially available |
| Hexane | C₆H₁₄ | 86.18 | Commercially available |
Step 1: Synthesis of 3,6-Dibromo-1,2,3,4-tetrahydroquinoline
-
In a round-bottom flask, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in chloroform dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3,6-dibromo-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Under an argon atmosphere, dissolve the crude 3,6-dibromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in benzene in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 eq) in freshly distilled and dried benzene.
-
Add the DDQ solution to the tetrahydroquinoline solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 36 hours.
-
After cooling to room temperature, filter the solidified mixture.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound.
Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 3,6-Dibromo-1,2,3,4-tetrahydroquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | Bromine | Chloroform | 24 h | High |
| This compound | 3,6-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ | Benzene | 36 h | Good |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Chloroform and benzene are hazardous solvents. Avoid inhalation and skin contact.
-
DDQ is a strong oxidizing agent and should be handled with care.
This protocol provides a comprehensive guide for the synthesis of this compound. The reaction conditions and purification procedures are based on established methods for the synthesis of related brominated quinolines. Researchers should adapt the protocol as necessary based on their specific laboratory conditions and available equipment.
Application Notes and Protocols for the Regioselective Functionalization of 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the regioselective functionalization of 3,6-dibromoquinoline, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the bromine atoms at the C3 and C6 positions allows for selective derivatization, enabling the synthesis of a diverse array of complex quinoline derivatives. This document details protocols for key cross-coupling reactions and provides a framework for reaction optimization.
Introduction
Quinoline scaffolds are privileged structures in drug discovery, appearing in numerous biologically active compounds. The ability to precisely functionalize the quinoline core is crucial for developing novel therapeutic agents and functional materials. This compound offers two reactive sites for modification through various transition metal-catalyzed cross-coupling reactions. The electronic disparity between the bromine on the pyridine ring (C3) and the benzene ring (C6) often allows for regioselective transformations. Generally, the C6-bromo substituent is more susceptible to oxidative addition in palladium-catalyzed reactions compared to the more electron-deficient C3 position. This differential reactivity is the cornerstone of the regioselective functionalization strategies outlined below.
Key Regioselective Functionalization Reactions
The primary methods for the regioselective functionalization of this compound include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the case of this compound, selective coupling at the C6 position can often be achieved by careful control of reaction conditions.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling of Bromoquinolines
While specific data for this compound is limited, the following table provides representative conditions and yields for Suzuki-Miyaura couplings of related bromoquinolines to guide optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 90 | 12 | 6-Phenylquinoline | >90 |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | - | DBU | THF/H₂O | 110 | 0.17 | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | 82[1] |
| 6,8-Dibromoquinoline | Phenylboronic acid (excess) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 6,8-Diphenylquinoline | Good[2] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 6-aryl-3-bromoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3][4] Similar to the Suzuki coupling, regioselective amination at the C6 position of this compound is often achievable.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination of Bromoquinolines
The following table summarizes conditions for the Buchwald-Hartwig amination of related bromoquinolines.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 80 | 2 | 2-Chloro-6-morpholinoquinoline | 95[5] |
| Aryl Bromide (general) | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 4-24 | Aryl Amine | Varies |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C6
This is a general procedure that may require optimization.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the 6-amino-3-bromoquinoline derivative.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon triple bonds. The regioselectivity on this compound can be influenced by the choice of catalyst and reaction conditions.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling of Haloquinolines
| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | 2 | 4-Iodo-2-(phenylethynyl)quinoline | 92[6] |
| Aryl Bromide (general) | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT-60 | 2-12 | Aryl Alkyne | Varies |
Experimental Protocol: Selective Sonogashira Coupling
This protocol provides a general starting point for optimization.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by a base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature to 50 °C for 4-16 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sequential Functionalization Workflow
The differential reactivity of the bromine atoms in this compound allows for a sequential functionalization strategy, enabling the synthesis of disubstituted quinolines with different functional groups at the C3 and C6 positions.
Caption: A logical workflow for sequential functionalization.
Conclusion
The regioselective functionalization of this compound provides a powerful platform for the synthesis of novel and complex quinoline derivatives. By carefully selecting the appropriate cross-coupling reaction and optimizing the reaction conditions, researchers can achieve selective substitution at either the C3 or C6 position, or perform sequential functionalizations to introduce different moieties. The protocols and data presented herein serve as a guide for the development of efficient synthetic routes towards new chemical entities for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dibromoquinolin-4-amine|RUO [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An approach to 3,6-disubstituted 2,5-dioxybenzoquinones via two sequential Suzuki couplings. three-step synthesis of leucomelone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Dibromoquinoline in the Synthesis of Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,6-dibromoquinoline as a scaffold for the development of novel anticancer compounds. The protocols and data presented herein are based on established methodologies for the functionalization of dihaloquinolines and the known anticancer activities of various quinoline derivatives.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties. The quinoline scaffold is a key pharmacophore in several clinically approved and investigational anticancer drugs. The strategic disubstitution of the quinoline ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a versatile template for drug design.
This compound serves as a valuable starting material for generating a library of novel quinoline derivatives through various cross-coupling reactions. The bromine atoms at the 3- and 6-positions offer reactive handles for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer efficacy. This document outlines synthetic protocols for the derivatization of this compound and presents data on the anticancer activities of analogous compounds, highlighting potential mechanisms of action.
Data Presentation: Anticancer Activity of Substituted Quinolines
The following tables summarize the in vitro anticancer activities of various substituted quinoline derivatives, demonstrating the potential of this scaffold in cancer therapy. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
Table 1: Cytotoxic Activity of Brominated Quinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 1 | C6 (Rat Glioma) | 5.45 - 9.6 | [1] |
| HeLa (Cervical Cancer) | 5.45 - 9.6 | [1] | |
| HT29 (Colon Adenocarcinoma) | 5.45 - 9.6 | [1] | |
| 2 | C6 (Rat Glioma) | Significant Inhibition | [1] |
| HeLa (Cervical Cancer) | Significant Inhibition | [1] | |
| HT29 (Colon Adenocarcinoma) | Significant Inhibition | [1] | |
| 3 | HT29 (Colon Adenocarcinoma) | Lower than 5-FU | [1] |
Note: Compound IDs are representative of highly brominated quinoline derivatives from the cited literature and not direct products of this compound.
Table 2: Anticancer Activity of Quinoline-Based Dihydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | MCF-7 (Breast Cancer) | 7.016 | [2] |
| 3c | MCF-7 (Breast Cancer) | 7.05 | [2] |
| 3c | BGC-823 (Gastric Cancer) | 7.01 - 34.32 | [2] |
| 3c | BEL-7402 (Hepatoma) | 7.01 - 34.32 | [2] |
| 3c | A549 (Lung Adenocarcinoma) | 7.01 - 34.32 | [2] |
Note: The synthesized compounds exhibited broad-spectrum antiproliferative activity.[2]
Experimental Protocols
The following are generalized protocols for the derivatization of this compound using common palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, and other functional groups at the 3- and 6-positions.
Protocol 1: Synthesis of 3,6-Diarylquinolines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (5 mol%), and the base (3 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-diarylquinoline.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for 3,6-Disubstituted Quinoline Derivatives
Caption: Synthetic routes from this compound to potential anticancer agents.
Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Diagram 3: Inhibition of the VEGFR-2 Signaling Pathway
Caption: Potential inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of disubstituted quinoline derivatives with potential anticancer activity. The synthetic protocols provided, based on robust and widely used cross-coupling reactions, offer a clear pathway for the generation of compound libraries for high-throughput screening. The demonstrated cytotoxicity of analogous brominated and disubstituted quinolines against various cancer cell lines highlights the promise of this chemical scaffold. Further investigation into the specific mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR and VEGFR-2, will be crucial in the development of novel and effective quinoline-based anticancer therapeutics.
References
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling reactions of 3,6-dibromoquinoline. The functionalization of the quinoline scaffold is of paramount interest in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of its derivatives. Palladium-catalyzed reactions, in particular, offer a versatile and powerful toolkit for the synthesis of these valuable compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This compound serves as a versatile building block, with two bromine atoms at electronically distinct positions, potentially allowing for selective and sequential functionalization. While direct experimental data for this specific isomer is limited in readily available literature, the protocols and data presented herein are based on well-established methodologies for analogous bromoquinolines and related dihaloarenes. These notes are intended to serve as a valuable starting point for researchers looking to utilize this compound in their synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[2] For this compound, this reaction allows for the selective introduction of aryl and heteroaryl moieties.
Quantitative Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromoquinolines and related dihaloarenes. These conditions can be adapted for this compound.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (1.2) | Xantphos (1.2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 | [3] |
| 2 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | [1] |
| 3 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | |
| 4 | Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | RT | High | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established procedures for similar substrates.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-2.5 equiv), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (4:1, ~5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (~20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-bromoquinoline or 3,6-diarylquinoline.
Visualizations: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6][7] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines.[6] For this compound, this reaction enables the introduction of primary or secondary amines.
Quantitative Data Summary: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of dihaloarenes, which can serve as a guide for reactions with this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3,6-Dibromocarbazole | Primary/Secondary Amine | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu | Toluene | 80-110 | High | [6] |
| 2 | Aryl Bromide | Amine | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 100 | High | [8] |
| 3 | Aryl Chloride | Amine | [Pd(NHC)] complex | - | K₂CO₃ | neat | 100 | High | [9] |
| 4 | 6-Bromo-2-chloroquinoline | Cyclic Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound, adapted from procedures for similar dihaloarenes.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2-2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-3.0 equiv)
-
Anhydrous, deoxygenated toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4-3.0 equiv).
-
Add the anhydrous, deoxygenated toluene (~5 mL), followed by the amine (1.2-2.5 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (~20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted quinoline derivative.
Visualizations: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[11]
Quantitative Data Summary: Representative Conditions for the Heck Reaction
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good | [10] |
| 2 | Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂/Phosphine-Imidazolium Salt | Cs₂CO₃ | Dioxane | 120 | High | [11] |
| 3 | Aryl Bromide | Alkene | Pd(OAc)₂ | Et₃N | DMF | 100 | Good | [12] |
| 4 | Aryl Halide | Alkene | Pd(OAc)₂ | NaOAc | NMP | 140 | High | [13] |
Experimental Protocol: Heck Reaction of this compound
This protocol describes a general procedure for the Heck reaction of this compound with a representative alkene, such as styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 mmol, 0.02-0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.10 mmol, 0.04-0.10 equiv)
-
Triethylamine (Et₃N) (1.5-2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and P(o-tol)₃ (0.04-0.10 mmol) in anhydrous DMF or acetonitrile (~5 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene (1.2-1.5 equiv) and triethylamine (1.5-2.0 equiv).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] It typically employs a palladium catalyst and a copper(I) co-catalyst.[15] This reaction is highly efficient for the synthesis of arylalkynes.
Quantitative Data Summary: Representative Conditions for Sonogashira Coupling
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | High | [15] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ (1) / P(t-Bu)₃ (2) | - | Cs₂CO₃ | Dioxane | RT | High | [15] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Low (25%) | |
| 4 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine | Various | RT | Good | [14] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2-2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, deoxygenated THF or DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, deoxygenated THF or DMF (~5 mL) followed by the amine base (e.g., Et₃N, ~3 mL).
-
Add the terminal alkyne (1.2-2.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Sonogashira Coupling & General Workflow
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,6-Dibromoquinoline by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 3,6-dibromoquinoline using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A final flush with a highly polar solvent like methanol can be used to elute all remaining compounds from the column. |
| The compound may be interacting strongly with the acidic silica gel due to the basic nature of the quinoline nitrogen. | Prepare a slurry of the silica gel with the eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃), before packing the column. This will neutralize the acidic sites on the silica.[1] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[1] | |
| Poor separation of this compound from impurities. | The chosen solvent system does not provide adequate resolution between the product and impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal eluent will give the this compound an Rf value of approximately 0.3-0.4 and show good separation from other spots.[1] |
| The column was overloaded with the crude sample. | Use an appropriate ratio of stationary phase to crude material. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[1] | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase evenly. | |
| Elution was performed too quickly. | A slower flow rate can improve separation. Adjust the stopcock to reduce the speed at which the eluent passes through the column. | |
| Streaking or tailing of the product band on the column and TLC. | Strong interaction between the basic this compound and acidic sites on the silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the eluent to improve the peak shape.[1] |
| The sample was overloaded on the column or TLC plate. | Reduce the amount of crude material loaded onto the column or spotted on the TLC plate. | |
| The product appears to have decomposed on the column. | This compound may be sensitive to the acidic nature of the silica gel, leading to degradation. | Deactivate the silica gel with a base (e.g., triethylamine) as described above.[1] Alternatively, use a less harsh stationary phase like Florisil or alumina.[1] Minimizing the time the compound spends on the column by using flash chromatography can also reduce decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for the purification of bromoquinolines is a mixture of hexane and ethyl acetate.[1] For the closely related 6,8-dibromoquinoline, a 9:1 hexane:ethyl acetate mixture has been used successfully.[2] It is crucial to optimize the solvent system for your specific crude mixture using TLC to achieve an Rf value of 0.3-0.4 for the this compound.[1]
Q2: How can I determine the correct solvent system using TLC?
A2: To determine the optimal solvent system, dissolve a small amount of your crude this compound in a suitable solvent and spot it on a TLC plate. Develop the plate in a chamber containing a test solvent system (e.g., varying ratios of hexane:ethyl acetate). The ideal solvent system will result in the spot for this compound having an Rf value between 0.3 and 0.7, with clear separation from any impurity spots.[3]
Q3: My this compound is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[4] Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[4][5]
Q4: What should I do if my compound is very polar and does not move from the baseline on the TLC plate even with 100% ethyl acetate?
A4: If your compound is very polar, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your eluent (e.g., 1-5% methanol in dichloromethane). For very basic compounds that stick to the silica, adding a small amount of ammonium hydroxide in methanol to the eluent can be effective.[5][6] Alternatively, reversed-phase chromatography could be an option.[5]
Q5: How can I check if my this compound is stable on silica gel?
A5: You can perform a 2D TLC to check for stability. Spot your crude mixture in one corner of a square TLC plate and run it in a chosen solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a position on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[4][5]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Selection of Eluent:
-
Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of approximately 0.3-0.4 for this compound and good separation from impurities.
2. Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.[7]
-
Prepare a slurry of silica gel in the least polar eluent you will be using. For basic compounds like this compound, consider pre-treating the silica gel by making the slurry in an eluent containing 0.5-2% triethylamine.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[8]
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface of the stationary phase.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[7]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.[7]
-
Dry Loading: If the crude product is not readily soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) to start the elution.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Spot each fraction on a TLC plate alongside a spot of the crude starting material.
-
Visualize the spots under a UV lamp.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.uvic.ca [web.uvic.ca]
common impurities in 3,6-Dibromoquinoline synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities encountered during the synthesis of 3,6-dibromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound synthesis?
A1: The synthesis of this compound can result in a variety of impurities, primarily categorized as:
-
Unreacted Starting Materials: Such as 6-bromoquinoline.
-
Monobrominated Intermediates: Incomplete bromination can lead to the presence of 3-bromoquinoline.
-
Isomeric Dibromoquinolines: Non-regioselective bromination may produce isomers like 6,8-dibromoquinoline.
-
Over-brominated Products: Such as tribromoquinolines.
-
Polymeric or Tarry Byproducts: These are common in certain synthesis routes, like the Skraup synthesis, especially if the reaction overheats.[1]
Q2: How can I best remove unreacted 6-bromoquinoline from my product?
A2: Column chromatography is a highly effective method for separating this compound from the less polar 6-bromoquinoline. A solvent system of ethyl acetate and hexanes can be optimized to achieve good separation.[2] Recrystallization can also be effective if there is a significant solubility difference between the two compounds in a chosen solvent system.[2]
Q3: What is the most effective way to separate this compound from its isomers, like 6,8-dibromoquinoline?
A3: Separating isomers can be challenging due to their similar physical properties.
-
Optimized Column Chromatography: Using a longer column and a shallow solvent gradient during silica gel chromatography can enhance the resolution between isomers.[2]
-
Recrystallization: Careful selection of a recrystallization solvent is crucial. A solvent system where the solubility of the isomers differs significantly can lead to the selective crystallization of the desired this compound.
Q4: My purified this compound still shows minor impurities on analysis. How can I achieve higher purity?
A4: For achieving very high purity, a combination of purification techniques is often necessary. Performing column chromatography followed by recrystallization of the purest fractions is a common and effective strategy.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound after synthesis. | Incomplete reaction. | - Extend the reaction time. - Increase the temperature (with caution to avoid byproduct formation). - Ensure the purity of starting materials and reagents. |
| Product loss during work-up. | - Optimize extraction procedures to minimize emulsion formation. - Ensure complete precipitation if isolating the product by filtration. | |
| Presence of significant amounts of monobrominated quinolines. | Insufficient brominating agent. | - Increase the stoichiometry of the brominating agent. - Ensure efficient mixing to promote complete reaction. |
| Short reaction time. | - Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material. | |
| Multiple dibrominated isomers detected. | Lack of regioselectivity in the bromination step. | - Adjust the reaction temperature; lower temperatures often favor higher selectivity. - Choose a more selective brominating agent if possible. |
| Product appears as a dark oil or tar. | Formation of polymeric byproducts due to high reaction temperatures. | - Maintain strict temperature control throughout the reaction. - Consider a different synthetic route that proceeds under milder conditions. |
| Difficulty in separating impurities by column chromatography. | Poor separation on the column. | - Optimize the solvent system (eluent) by testing different solvent ratios with TLC. - Use a longer column for better resolution. - Employ gradient elution, starting with a non-polar solvent and gradually increasing polarity. |
Data on Impurity Removal
The following tables provide representative data on the effectiveness of common purification techniques for removing impurities from a crude this compound mixture.
Table 1: Efficiency of Column Chromatography for this compound Purification
| Compound | Initial Purity (%) | Purity after Column Chromatography (%) | Key Impurities Removed |
| This compound | 80 | >98 | 6-Bromoquinoline, 3-Bromoquinoline, 6,8-Dibromoquinoline |
Methodology: Silica gel column chromatography with a hexane/ethyl acetate gradient.
Table 2: Effectiveness of Recrystallization for Impurity Removal
| Purification Step | Impurity | Content Before Step (%) | Content After Step (%) | Solvent System |
| Recrystallization 1 | 6-Bromoquinoline | 10 | 2 | Ethanol/Water |
| Recrystallization 2 | 6,8-Dibromoquinoline | 5 | <1 | Toluene |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from starting materials and isomeric impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify this compound by removing impurities with different solubility profiles.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3,6-Dibromoquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,6-dibromoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing a Suzuki coupling with this compound?
A1: The main challenges with this compound arise from the presence of two reactive bromine atoms at positions with different electronic and steric environments. Key challenges include:
-
Selectivity: Achieving selective mono-arylation at either the C3 or C6 position versus di-arylation can be difficult to control. The reactivity of the two C-Br bonds is not identical, and controlling the reaction to favor one product requires careful optimization.
-
Reaction Rate: The overall reactivity of the quinoline core can be influenced by its electron-deficient nature, potentially leading to sluggish or incomplete reactions under non-optimized conditions.
-
Side Reactions: As with many Suzuki couplings, side reactions such as homocoupling of the boronic acid and protodeboronation can reduce the yield of the desired product.
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can potentially coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.
Q2: Which bromine (at C3 or C6) is expected to be more reactive in a Suzuki coupling?
A2: Based on studies of similar dihaloquinoline systems, the C6-Br bond is generally expected to be more reactive than the C3-Br bond.[1] This is attributed to a combination of electronic and steric factors. The C6 position is electronically more activated and less sterically hindered compared to the C3 position, which is situated between the nitrogen atom and the C4 position of the quinoline ring. However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity.
Q3: How can I favor mono-arylation over di-arylation?
A3: To favor mono-arylation, you can employ several strategies:
-
Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling has occurred. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
-
Catalyst and Ligand Choice: Some catalyst systems may exhibit a preference for mono-coupling. For instance, using a less active catalyst might allow for better control.
Q4: What are the recommended starting conditions for a Suzuki coupling of this compound?
A4: A good starting point for optimizing the Suzuki coupling of this compound would be based on conditions reported for similar bromoquinolines.[1][2] A typical set of starting conditions is provided in the experimental protocol section below. Generally, a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent system like dioxane/water or toluene/water are effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. 4. Reaction temperature is too low. 5. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Try a different solvent system (e.g., DMF, toluene/ethanol/water). 4. Increase the reaction temperature in increments of 10 °C. 5. Ensure thorough degassing of the solvent and proper inert atmosphere (Argon or Nitrogen) throughout the reaction. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. High reaction temperature. 3. Certain palladium catalysts may promote homocoupling. | 1. Improve degassing procedures. 2. Lower the reaction temperature. 3. Screen different palladium catalysts and ligands. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water and/or acidic impurities. 2. Prolonged reaction time at high temperature. 3. Instability of the boronic acid. | 1. Use anhydrous solvents and ensure the base is anhydrous. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. |
| Poor Selectivity (Mixture of Mono- and Di-arylated Products) | 1. Equivalents of boronic acid are too high for mono-arylation. 2. Reaction time is too long. 3. High reaction temperature driving the reaction to completion. 4. The chosen catalyst system is too active. | 1. For mono-arylation, use 1.0-1.2 equivalents of boronic acid. For di-arylation, use >2.2 equivalents. 2. Optimize reaction time by monitoring with TLC/LC-MS. 3. Reduce the reaction temperature. 4. Screen different catalysts and ligands. For example, Pd(PPh₃)₄ might offer different selectivity compared to a more active catalyst with bulky phosphine ligands. |
| Difficulty in Product Purification | 1. Close polarity of starting material, mono-, and di-substituted products. 2. Presence of persistent impurities from the reaction. | 1. Utilize a high-performance column chromatography system with a shallow solvent gradient. 2. Consider a chemical quench or workup procedure to remove specific impurities (e.g., an acidic wash to remove basic impurities). |
Data Presentation
The following tables summarize typical conditions and reported yields for the Suzuki-Miyaura coupling of various bromoquinolines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Conditions for Mono-arylation of Bromoquinolines
| Bromoquinoline | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12-16 | ~85 | [2] |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2 | 82 | [1] |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 75 | [1] |
Table 2: Conditions for Di-arylation of Dibromoquinolines
| Dibromoquinoline | Arylboronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid (>2.0) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | - | 80 | [1] |
| 5,7-Dibromoquinoline | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | Toluene/EtOH/H₂O | 100 | 12 | 85-90 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv for mono-arylation; 2.2-2.5 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv per bromine)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
preventing over-bromination in quinoline synthesis
Technical Support Center: Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of over-bromination during the electrophilic substitution of quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is over-bromination in the context of quinoline synthesis? A1: Over-bromination is an undesired side reaction where multiple bromine atoms are added to the quinoline ring during an electrophilic aromatic substitution, resulting in a mixture of di-, tri-, or even poly-brominated products instead of the desired mono-brominated quinoline.
Q2: Why is the quinoline ring susceptible to over-bromination? A2: The quinoline ring system consists of two fused rings: a pyridine ring and a benzene ring. Electrophilic substitution, such as bromination, preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring).[1] If the benzene ring contains activating substituents (e.g., -OH, -NH2, -OCH3), the ring becomes highly activated, making it very susceptible to polysubstitution.[2][3]
Q3: Which positions on the quinoline ring are most likely to be brominated? A3: For an unsubstituted quinoline, electrophilic attack typically yields a mixture of 5- and 8-bromoquinolines.[1] The presence of activating or deactivating groups on the ring will further direct the position of substitution. For instance, 8-hydroxyquinoline brominates at the 5- and 7-positions.[2]
Q4: What are the best general strategies to avoid over-bromination? A4: The key to preventing over-bromination is to control the reactivity of the system. This can be achieved by:
-
Using a milder, more selective brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[4][5]
-
Carefully controlling the stoichiometry to avoid an excess of the brominating agent.[6]
-
Lowering the reaction temperature to enhance selectivity.[4][7]
-
Choosing an appropriate solvent that can modulate reactivity.[8]
Troubleshooting Guide
Q: My reaction produced a mixture of di-brominated and tri-brominated products. How can I increase the yield of the mono-brominated product? A: Obtaining a mixture of poly-halogenated products indicates that the reaction conditions are too harsh or the substrate is too reactive. To favor mono-bromination, consider the following adjustments:
-
Change the Brominating Agent: If you are using molecular bromine (Br₂), which is highly reactive, switch to a milder source like N-Bromosuccinimide (NBS).[9] NBS is a solid that is easier to handle and often provides better selectivity for mono-bromination.[4]
-
Adjust Stoichiometry: Reduce the molar equivalents of your brominating agent. Start with a 1:1 or 1:1.1 molar ratio of your quinoline substrate to the brominating agent.[6] Adding the agent slowly or in batches can also prevent localized high concentrations that lead to over-bromination.[10]
-
Lower the Reaction Temperature: Many bromination reactions are highly exothermic.[4] Reducing the temperature (e.g., to 0 °C or even lower) slows down the reaction rate, which often increases selectivity for the kinetic mono-brominated product.[4][7]
-
Modify the Substrate: If your quinoline has a strong activating group (like -NH₂), its reactivity should be moderated. This can be done by protecting the group, for example, by converting an amine to a less-activating acetanilide before bromination.[3]
Q: I'm using N-Bromosuccinimide (NBS) but still observing significant di-bromination. What can I do? A: Even with NBS, over-bromination can occur if the substrate is highly activated or the conditions are not optimal. Try these steps:
-
Solvent Choice: The solvent can have a significant impact. Dichloromethane is often a good choice for selective bromination with NBS.[8] Solvents like acetic acid can sometimes promote reactivity.[5] Screen a few different solvents to find the best one for your specific substrate.
-
Slow Addition: Ensure you are adding the NBS portion-wise at a reduced temperature to maintain control over the reaction exotherm.[10]
-
Avoid Radical Initiators: NBS can participate in both electrophilic and radical bromination.[9] Unless you desire radical substitution (e.g., at a benzylic position), ensure your reaction is shielded from light and that radical initiators (like AIBN or benzoyl peroxide) are not present.[5][11]
Data Presentation
The selectivity of quinoline bromination is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent. The following table summarizes the effect of varying molar equivalents of molecular bromine on the product distribution for 8-hydroxyquinoline.
| Molar Equivalents of Br₂ (to 8-hydroxyquinoline) | Predominant Product(s) | Approx. Yield of Major Product | Reference |
| < 2.1 eq | Mixture of 7-bromo- and 5,7-dibromo-8-hydroxyquinoline | 58% (for 7-bromo- with 1.5 eq) | [2][12] |
| 2.1 eq | 5,7-dibromo-8-hydroxyquinoline | 90% | [2][12] |
This data illustrates that using an excess of the brominating agent can strongly favor the di-substituted product, highlighting the critical importance of stoichiometric control for achieving mono-substitution.
Experimental Protocols
Protocol: Selective Mono-bromination of 8-Methoxyquinoline using Br₂
This protocol is adapted from a procedure for the selective bromination of 8-methoxyquinoline to yield the 5-bromo derivative.[12]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), distilled
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath (optional, for temperature control)
Procedure:
-
Dissolve 8-methoxyquinoline (e.g., 2.4 mmol, 1.0 eq) in distilled chloroform (15 mL) in a round-bottom flask. Protect the reaction from light by wrapping the flask in aluminum foil.
-
In a separate container, prepare a solution of molecular bromine (2.7 mmol, 1.1 eq) in chloroform.
-
Slowly add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over 10-15 minutes at ambient temperature.
-
Stir the reaction in the dark. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x 20 mL) to quench any remaining bromine and HBr.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to obtain pure 5-bromo-8-methoxyquinoline.[12]
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting flowchart for addressing over-bromination issues.
Reaction Pathway Visualization
Caption: Pathway showing desired mono-bromination vs. undesired over-bromination.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. acgpubs.org [acgpubs.org]
Technical Support Center: Regioselective Synthesis of 3,6-Dibromoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective synthesis of 3,6-dibromoquinoline. This valuable building block is crucial for the development of novel pharmaceuticals and functional materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound?
A1: The main challenges in synthesizing this compound with high regioselectivity include:
-
Controlling Regioselectivity: The quinoline ring has multiple positions susceptible to electrophilic substitution. Direct bromination can lead to a mixture of isomers, including bromination at other positions on both the pyridine and benzene rings.[1][2]
-
Over-bromination: The reaction conditions required for dibromination can sometimes lead to the formation of tri- or even tetra-brominated quinolines, such as 3,6,8-tribromoquinoline.
-
Reaction Rate Control: The bromination of quinoline can be highly reactive, and controlling the reaction rate to favor the desired product requires careful optimization of reaction conditions.
-
Purification: Separating the desired this compound from unreacted starting materials, isomeric byproducts, and over-brominated products can be challenging due to their similar physical properties.
Q2: What is a common strategy for the regioselective synthesis of this compound?
A2: A common and effective strategy is the direct bromination of 6-bromoquinoline. In this approach, the pre-existing bromine atom at the 6-position deactivates the benzene ring and directs the second bromination to the electron-rich pyridine ring, primarily at the 3-position.[3] This method offers a more controlled route to the desired product compared to the direct dibromination of quinoline.
Q3: How can I monitor the progress of the bromination reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material (6-bromoquinoline), you can observe the consumption of the starting material and the formation of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.
Q4: What are the expected spectroscopic signatures for this compound?
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for the aromatic protons will be present. The protons at C2 and C4 will likely appear as distinct singlets or doublets, and the protons on the benzene ring (C5, C7, C8) will show characteristic coupling patterns. |
| ¹³C NMR | The spectrum will show nine distinct carbon signals. The carbons attached to bromine (C3 and C6) will be significantly shifted downfield. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regioselective synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. | - Extend the reaction time and monitor by TLC until the starting material is consumed. - Optimize the reaction temperature. For bromination, a moderate temperature is often required to drive the reaction to completion without promoting side reactions. - Use a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents). |
| Formation of Multiple Products (Poor Regioselectivity) | - Reaction temperature is too high. - Inappropriate solvent. - Use of a harsh brominating agent. | - Perform the reaction at a lower temperature to enhance regioselectivity. - Use a non-polar solvent like chloroform or dichloromethane. - Consider using a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator if direct bromination with Br₂ is not selective. |
| Significant Amount of Over-brominated Product (e.g., 3,6,8-tribromoquinoline) | - Excess of brominating agent. - Prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent. Use no more than a slight excess. - Monitor the reaction closely by TLC and quench the reaction as soon as the desired product is the major component. |
| Difficulty in Purifying the Product | - Co-elution of isomers during column chromatography. - Oiling out during recrystallization. | - For column chromatography, use a long column with a shallow solvent gradient (e.g., slowly increasing the polarity of a hexane/ethyl acetate mixture). - For recrystallization, choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures. A mixed solvent system (e.g., ethanol/water or chloroform/hexane) might be necessary. |
Experimental Protocols
Key Experiment: Regioselective Bromination of 6-Bromoquinoline
This protocol describes a general method for the regioselective synthesis of this compound from 6-bromoquinoline.
Materials:
-
6-Bromoquinoline
-
Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoquinoline (1.0 eq) in anhydrous chloroform.
-
Addition of Brominating Agent: While stirring at room temperature, add a solution of molecular bromine (1.1 eq) in chloroform dropwise to the reaction mixture over a period of 30 minutes. Protect the reaction from light.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
troubleshooting low reactivity in 3,6-Dibromoquinoline coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions with 3,6-dibromoquinoline. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues of low reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with organoboron reagents.[1]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
Q2: Why am I observing low or no reactivity at one of the bromine positions?
A2: The two bromine atoms on the this compound scaffold exhibit different reactivities due to their distinct electronic and steric environments. The bromine at the 3-position is on the pyridine ring, while the bromine at the 6-position is on the benzene ring.[1] Generally, halogens on the pyridine ring can have different reactivity profiles compared to those on the benzene ring.[1] Achieving selective functionalization often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.[1]
Q3: What are common side reactions to be aware of?
A3: Besides the desired coupling product, several side reactions can occur, leading to low yields of the target molecule. These include:
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom. This can be exacerbated by the presence of moisture or protic solvents.
-
Homocoupling: The coupling of two molecules of the boronic acid reagent (in Suzuki reactions) or the starting material. This is often caused by the presence of oxygen, which can deactivate the catalyst.[4]
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[4]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Inactive Catalyst or Insufficient Ligand:
-
Problem: The Pd(0) catalyst is sensitive to oxygen.[4] The choice of ligand is also critical for catalyst stability and activity.
-
Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[4][5] Use a fresh, high-quality catalyst or a more robust pre-catalyst. Consider screening different phosphine ligands, as bulky, electron-rich ligands can improve catalyst performance.[6][7]
-
-
Inadequate Base:
-
Problem: The base is crucial for the activation of the boronic acid.[4] A weak or poorly soluble base can lead to low reactivity.
-
Solution: Switch from a weaker base like sodium carbonate (Na₂CO₃) to a stronger, more soluble base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Ensure the base is finely powdered and anhydrous.
-
-
Improper Solvent Choice:
-
Problem: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Certain solvents can inhibit the catalyst.
-
Solution: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[4] Avoid solvents like acetonitrile, which are known to coordinate to palladium and inhibit the reaction.[4][8] A mixture of an organic solvent and water (e.g., 4:1 v/v) is often used to aid in the dissolution of the base.[9][10]
-
-
Reaction Temperature and Time:
-
Problem: The reaction may not have reached completion due to insufficient temperature or reaction time.
-
Solution: Suzuki reactions often require heating, typically in the range of 80-110 °C.[10] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
| Parameter | Recommended Condition | Alternative | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%)[9][11] | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(dppf)Cl₂ is a robust and commonly used catalyst. |
| Ligand | (Included in Pd(dppf)Cl₂) | SPhos, XPhos | Bulky, electron-rich ligands can enhance catalyst activity.[6] |
| Base | Na₂CO₃ (2 equiv.)[9][11] | K₃PO₄, Cs₂CO₃ (2-3 equiv.)[10] | Stronger, more soluble bases can improve reaction rates. |
| Solvent | 1,4-Dioxane/Water (4:1)[9][11] | Toluene/Water, THF/Water | Aprotic solvents are generally preferred.[4] |
| Temperature | 80-90 °C[9][11] | Up to 110 °C[10] | Higher temperatures can increase reaction rates. |
| Time | 12-16 hours[9] | 2-24 hours[10] | Monitor reaction for completion. |
Low Yield in Buchwald-Hartwig Amination
For low yields in Buchwald-Hartwig amination of this compound, consider these points:
Logical Flow for Buchwald-Hartwig Troubleshooting
Caption: Key parameters to check for low-yield Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Problem: The combination of the palladium source and the phosphine ligand is crucial for a successful amination.
-
Solution: Common palladium pre-catalysts include Pd₂(dba)₃ and Pd(OAc)₂.[12] These are typically paired with bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BINAP, which promote the key steps of the catalytic cycle.[12]
-
-
Base Selection:
-
Problem: Strong, non-nucleophilic bases are generally required for this reaction.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[12] For substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) can be used, although this may require higher temperatures or longer reaction times.[4][12]
-
-
Solvent and Atmosphere:
| Parameter | Recommended Condition | Alternative | Rationale |
| Catalyst | Pd₂(dba)₃ (2-5 mol%)[10] | Pd(OAc)₂ | Common and effective pre-catalysts for C-N coupling.[12] |
| Ligand | XPhos, BINAP (4-10 mol%)[10] | SPhos, t-BuXPhos | Bulky, electron-rich ligands are generally preferred.[12] |
| Base | NaOtBu (1.4-2.0 equiv.)[10] | Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is typically required.[12] |
| Solvent | Toluene, Dioxane | THF | Anhydrous, deoxygenated solvents are crucial.[12] |
| Temperature | 80-120 °C[10] | Room temp to 110 °C | Heating is generally required to achieve a reasonable rate.[12] |
| Time | 4-24 hours[10] | Monitor by TLC/LC-MS | Reaction times can vary significantly based on substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.), and a base like sodium carbonate (Na₂CO₃) (2.0 equiv.).[9][11]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.[9][11]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.[9][11]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.[9] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[9][11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9][11] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[10]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general method and may need to be optimized for specific amines.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), a phosphine ligand like XPhos (0.04-0.10 equiv.), and a strong base like sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.).[10][12]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[10][12]
-
Reaction: Heat the reaction mixture in an oil bath to a temperature between 80 and 120 °C for 4 to 24 hours, with vigorous stirring.[10] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.[10]
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the desired aminoquinoline product.[10]
References
- 1. This compound-8-carboxylic acid|CAS 2140316-61-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-Dibromoquinolin-4-amine|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,6-Dibromoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dibromoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions include over-bromination, formation of positional isomers, and polymerization or tar formation. Over-bromination can lead to the formation of tri- or even tetra-brominated quinolines.[1] The formation of other dibromoquinoline isomers is also a possibility depending on the synthetic route and reaction conditions.[2] Vigorous reaction conditions, such as those in a Skraup synthesis, can lead to the formation of tarry byproducts if not properly controlled.[2][3]
Q2: How can I minimize the formation of over-brominated byproducts?
A2: To control over-bromination, it is crucial to carefully manage the stoichiometry of the brominating agent.[4] Using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂), can offer better control over the reaction.[4][5] Additionally, maintaining a low reaction temperature can help to slow down the reaction rate and reduce the likelihood of multiple brominations.[5]
Q3: What causes tar formation in quinoline synthesis and how can it be prevented?
A3: Tar formation is often a result of harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[3] This is a common issue in reactions like the Skraup synthesis.[2][3] To minimize tarring, consider using a moderator like ferrous sulfate (FeSO₄) to control the reaction's exothermicity.[3] Optimizing the reaction temperature and avoiding excessive heat can also be beneficial.[3]
Q4: Is it possible to form other positional isomers of dibromoquinoline? How can I enhance regioselectivity for the 3,6-isomer?
A4: Yes, the formation of other positional isomers is a common challenge.[2][4] Achieving high regioselectivity for the this compound isomer requires careful control over the synthetic strategy and reaction conditions. The choice of starting material is critical; for instance, using a pre-brominated aniline, such as 4-bromoaniline, in a Skraup or Doebner-von Miller reaction can pre-determine the position of one bromine atom.[5][6] The choice of solvent can also influence the position of bromination.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Extend the reaction time or slightly increase the temperature, monitoring closely for byproduct formation.[4] |
| Product degradation. | Harsh reaction conditions (e.g., high temperature, strong acid) can degrade the product. Consider milder reagents or shorter reaction times.[4] | |
| Poor work-up and isolation. | Ensure proper pH adjustment during work-up to avoid loss of the basic quinoline product. Optimize extraction solvent and technique. | |
| Product is a complex mixture of brominated quinolines | Over-bromination. | Reduce the equivalents of the brominating agent. Use a milder agent like NBS.[4][5] |
| Lack of regioselectivity. | Modify the synthetic strategy to favor the desired isomer, for example, by using a substituted aniline precursor.[5] Control the reaction temperature, as lower temperatures often improve selectivity.[5] | |
| Significant amount of tarry residue | Reaction is too vigorous. | If using a highly exothermic reaction like the Skraup synthesis, add a moderator such as ferrous sulfate.[3] Ensure efficient stirring and cooling to dissipate heat.[3] |
| High reaction temperature. | Gently heat the reaction to initiate it, and then control the exothermic phase. Avoid prolonged heating at high temperatures.[3] | |
| Difficulty in purifying the final product | Co-elution of isomers. | Isomers of dibromoquinoline can have very similar polarities, making separation by column chromatography challenging.[4] Try using a different solvent system with a shallower gradient or an alternative stationary phase like alumina.[2] |
| Product instability on silica gel. | Some quinoline derivatives can decompose on silica gel.[7] Consider deactivating the silica gel with a base like triethylamine or using a different purification method such as recrystallization.[7] | |
| Oiling out during recrystallization. | The solution may be supersaturated or cooling too quickly. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] |
Potential Side Products in this compound Synthesis
| Side Product | Potential Cause | Suggested Mitigation Strategy |
| Monobromoquinolines (e.g., 3-bromoquinoline, 6-bromoquinoline) | Incomplete bromination. | Increase the equivalents of the brominating agent or extend the reaction time. |
| Other Dibromoquinoline Isomers (e.g., 3,8-dibromoquinoline, 6,8-dibromoquinoline) | Lack of regioselectivity in the bromination step. | Use a starting material that directs bromination to the desired positions. Optimize reaction conditions (solvent, temperature).[5] |
| Tribromoquinolines (e.g., 3,6,8-tribromoquinoline) | Over-bromination due to excess brominating agent or harsh conditions. | Carefully control the stoichiometry of the brominating agent.[4] Use milder reaction conditions.[4][5] |
| Polymeric Tar | Vigorous, uncontrolled exothermic reaction. | Use a moderator (e.g., FeSO₄), control the rate of reagent addition, and ensure efficient cooling.[3] |
Visualizing the Synthetic Pathway and Side Reactions
Caption: A logical workflow illustrating the synthesis of this compound and potential side reactions.
Experimental Protocol: Synthesis of 6-Bromoquinoline (Skraup Synthesis)
This protocol describes a general procedure for the synthesis of 6-bromoquinoline, which can be a precursor for this compound. This reaction is known to be highly exothermic and requires caution.
Materials:
-
p-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (FeSO₄) (as a moderator)
-
Nitrobenzene (as an oxidizing agent)
-
Sodium hydroxide solution
-
Toluene for extraction
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add p-bromoaniline and ferrous sulfate.
-
Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.
-
Gently heat the mixture to initiate the reaction.
-
Once the exothermic reaction begins, remove the heat source and add glycerol dropwise at a rate that maintains a controllable reaction.
-
After the initial vigorous reaction subsides, add nitrobenzene and heat the mixture to reflux for several hours to ensure the reaction goes to completion.[6]
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the solution with a sodium hydroxide solution until it is alkaline.
-
Extract the product with toluene.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 6-bromoquinoline.[6]
-
The crude product can be further purified by distillation under reduced pressure or other chromatographic techniques.[6]
Note on further bromination to this compound: The resulting 6-bromoquinoline can then undergo electrophilic bromination to introduce a bromine atom at the 3-position. This step requires careful control of the brominating agent and reaction conditions to avoid the formation of other isomers and over-brominated products.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3,6-Dibromoquinoline for Library Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3,6-dibromoquinoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and its subsequent use in library generation.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: A common and scalable approach involves a two-step synthesis. The first step is the synthesis of the precursor, 6-bromoquinoline, typically achieved through a Skraup reaction using 4-bromoaniline, glycerol, and sulfuric acid.[1] The second step is the regioselective bromination of 6-bromoquinoline at the 3-position.
Q2: What are the major challenges in the synthesis of this compound?
A2: Key challenges include controlling the notoriously exothermic Skraup reaction, which can lead to tar formation, and achieving high regioselectivity during the bromination of 6-bromoquinoline to avoid the formation of other bromo-isomers.[2][3] Over-bromination, leading to tribromoquinolines, is also a potential issue. Purification of the final product from unreacted starting materials and side products can also be complex.
Q3: How can I minimize tar formation during the Skraup synthesis of 6-bromoquinoline?
A3: To minimize tarring in the Skraup synthesis, it is crucial to control the reaction temperature and ensure a slow, controlled addition of sulfuric acid.[1] The use of a moderator, such as ferrous sulfate, can also help to make the reaction less violent and reduce charring.[4][5]
Q4: What purification methods are most effective for this compound?
A4: The most common and effective purification methods are silica gel column chromatography and recrystallization.[2][6] For column chromatography, a typical eluent system is a mixture of ethyl acetate and hexane.[7] Recrystallization can be performed using a mixed solvent system, such as ethyl acetate/hexane or ethanol/water.[6][8][9]
Q5: Can this compound be used directly in library synthesis?
A5: Yes, this compound is an excellent substrate for library synthesis. The two bromine atoms at positions 3 and 6 offer two reactive sites for diversification, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[10] This allows for the systematic introduction of a wide variety of substituents to build a library of structurally related compounds.
Experimental Protocols
Protocol 1: Scalable Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol is adapted from established procedures for the Skraup synthesis.[1]
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Ferrous Sulfate (FeSO₄) (optional, as moderator)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a large three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charging Reactants: To the flask, add 4-bromoaniline and ferrous sulfate (if used). With vigorous stirring, slowly and carefully add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur, so control the addition rate to maintain a manageable temperature.
-
Glycerol Addition: Heat the mixture to 140-145°C. Once the temperature is stable, add glycerol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.[1]
-
Reaction: After the addition is complete, continue to heat the reaction mixture at 140-145°C for an additional 3 hours.[1]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with toluene (3 x 100 mL for a 1 mole scale reaction).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain crude 6-bromoquinoline.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on general procedures for the bromination of quinolines.
Materials:
-
6-Bromoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoquinoline in concentrated sulfuric acid at 0°C (ice bath).
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 3: Suzuki-Miyaura Coupling for Library Synthesis
This is a general protocol for the Suzuki-Miyaura coupling of this compound with a boronic acid.[10][11]
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the boronic acid (1.1-1.5 equivalents per bromine to be substituted), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 6-Bromoquinoline.
| Parameter | Condition | Reference |
| Starting Material | 4-Bromoaniline | [1] |
| Reagents | Glycerol, Conc. H₂SO₄ | [1] |
| Moderator | Ferrous Sulfate (optional) | [4][5] |
| Reaction Temp. | 140-145°C | [1] |
| Reaction Time | 3-4 hours | [1] |
| Typical Yield | ~60-70% |
Table 2: Proposed Reaction Conditions for the Synthesis of this compound.
| Parameter | Proposed Condition |
| Starting Material | 6-Bromoquinoline |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Concentrated H₂SO₄ |
| Reaction Temp. | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | Moderate to Good |
Table 3: General Conditions for Suzuki-Miyaura Coupling of this compound.
| Parameter | General Condition | Reference |
| Substrate | This compound | |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | [11] |
| Catalyst | Pd(PPh₃)₄ or other Pd catalysts | [11] |
| Base | K₂CO₃, Cs₂CO₃, or others | [11] |
| Solvent System | Dioxane/Water, Toluene/Ethanol/Water | [10] |
| Reaction Temp. | 80-110°C | [10] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Skraup Reaction | Incomplete reaction or significant tar formation. | Ensure the reaction temperature is maintained at 140-145°C.[1] Use a moderator like ferrous sulfate to control the reaction's vigor.[4][5] |
| Formation of Multiple Isomers during Bromination | Lack of regioselectivity. | Use a milder brominating agent like NBS. Control the reaction temperature carefully, starting at 0°C. |
| Over-bromination (Formation of Tribromoquinoline) | Excess of brominating agent or harsh reaction conditions. | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is formed. |
| Product is an Oil and Does Not Crystallize | Presence of impurities or inappropriate solvent system. | Purify the crude product by column chromatography first. For recrystallization, try different solvent systems (e.g., mixed solvents like ethyl acetate/hexane).[8][9] Seeding with a pure crystal can also induce crystallization. |
| Low Yield in Suzuki Coupling | Inactive catalyst, inappropriate base or solvent. | Screen different palladium catalysts, bases, and solvent systems. Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.[11] |
| Difficulty in Purifying the Final Product | Similar polarity of the product and byproducts. | Use a long chromatography column with a shallow eluent gradient for better separation. Recrystallization may need to be performed multiple times. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 3,6-Dibromoquinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in the analysis of 3,6-Dibromoquinoline, with a focus on detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound typically originate from the synthetic route and storage conditions. They can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of this compound.
-
Unreacted Starting Materials: Such as quinoline.
-
Intermediates: Including various monobromoquinolines.
-
Isomeric Impurities: Other dibromoquinoline isomers that may form alongside the desired 3,6-isomer.[1][2]
-
Byproducts: Formed from side reactions during the bromination or subsequent purification steps.[3][4]
-
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification processes (e.g., benzene, hexane, ethyl acetate).[5][6][7]
-
Degradation Products: Impurities that may form over time due to exposure to light, heat, or moisture.
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of non-volatile organic impurities.[8][9] A reversed-phase method with UV detection is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile impurities, particularly residual solvents.[7][10][11] Headspace sampling is often used for sample introduction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main component and any isolated impurities.[12][13] Quantitative NMR (qNMR) can be used for purity assessment and to quantify impurities without the need for individual reference standards.[14][15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a modern, end-capped C18 column. - Lower the sample concentration. - Adjust the mobile phase pH with an additive like formic acid to suppress silanol activity.[18][19] |
| Poor Resolution | - Inadequate mobile phase strength. - Unsuitable column chemistry. - Isocratic elution for a complex sample. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio). - Try a column with a different stationary phase (e.g., phenyl-hexyl). - Implement a gradient elution method.[18] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Late eluting peaks from a previous injection. | - Use fresh, high-purity solvents and flush the injector. - Extend the run time or implement a column wash step in the gradient program.[19] |
| Baseline Noise or Drift | - Air bubbles in the detector or pump. - Contaminated mobile phase. - Detector lamp nearing the end of its life. | - Degas the mobile phase. - Use freshly prepared, high-purity mobile phase. - Replace the detector lamp.[20] |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | - Leak in the injection port or septum. - Inactive filament in the mass spectrometer. - Incorrect headspace parameters. | - Check for leaks using an electronic leak detector and replace the septum. - Check the filament status and replace if necessary. - Optimize headspace temperature and incubation time. |
| Peak Broadening | - Too high of an initial oven temperature. - Sample degradation in the inlet. - Column contamination. | - Lower the initial oven temperature. - Use a deactivated inlet liner. - Bake out the column or trim the first few centimeters. |
| Poor Separation of Solvents | - Inappropriate GC column. - Incorrect oven temperature program. | - Use a column specifically designed for volatile organic compounds (e.g., DB-624).[5][10] - Optimize the temperature ramp rate. |
Quantitative Data Summary
The following tables provide typical performance characteristics for the analytical methods used to detect impurities in brominated quinolines.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data is illustrative and based on similar compounds. Actual values may vary depending on the specific impurity and analytical conditions.[8][21][22][23][24]
Table 2: GC-MS (Headspace) for Residual Solvents
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ppm |
| Limit of Quantification (LOQ) | 0.5 - 5 ppm |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Data is illustrative. Actual values may vary depending on the specific solvent and matrix.[6][10]
Experimental Protocols
Protocol 1: HPLC Method for Non-Volatile Impurities
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Inlet Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.[7]
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Protocol 3: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: 400 MHz NMR spectrometer.[16]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds (for quantitative measurements, this should be at least 5 times the longest T1 of the protons of interest).[16]
-
Number of Scans: 16 (increase for better signal-to-noise if necessary).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals. The purity can be estimated by comparing the integral of the main compound signals to the integrals of any impurity signals. For accurate quantification, a certified internal standard is required (qNMR).
Visualizations
Caption: Workflow for Impurity Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cms.agr.wa.gov [cms.agr.wa.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijcrt.org [ijcrt.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 3,6-Dibromoquinoline with other dibromoquinoline isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, dibromoquinolines are invaluable building blocks. The strategic functionalization of these scaffolds via cross-coupling and substitution reactions is a cornerstone of modern medicinal chemistry. However, the reactivity of the two bromine atoms is highly dependent on their position on the quinoline ring system. This guide provides an objective comparison of the reactivity of 3,6-dibromoquinoline with other common dibromoquinoline isomers, supported by experimental data, to aid in synthetic planning and reaction design.
The reactivity of a C-Br bond on the quinoline scaffold is governed by a combination of electronic and steric effects. The electron-withdrawing nature of the pyridine ring nitrogen deactivates the benzene portion of the scaffold towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the bromine atoms is influenced by factors such as bond dissociation energy, steric hindrance, and the ability of the position to stabilize intermediates in the catalytic cycle.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are paramount for the functionalization of dibromoquinolines. The differential reactivity between the two C-Br bonds allows for selective mono-functionalization, which can be followed by a second coupling reaction to introduce a different substituent.
General Reactivity Trends:
-
Pyridine Ring vs. Benzene Ring: Bromine atoms on the electron-deficient pyridine ring (positions 2, 3, 4) exhibit different reactivity profiles compared to those on the benzene ring (positions 5, 6, 7, 8). Positions 2 and 4 are highly activated towards nucleophilic attack, while the reactivity at position 3 is also influenced by the nitrogen atom.
-
Steric Hindrance: Positions adjacent to the ring fusion (4 and 5) or bulky substituents experience greater steric hindrance. The C8 position is notably hindered by the peri-interaction with the substituent at C1 (if present after functionalization of the nitrogen) and the ring itself.
-
Electronic Effects: The electron density at each carbon atom of the quinoline ring is different, influencing the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
The following diagram illustrates the key factors that influence the regioselective functionalization of a generic dibromoquinoline.
Quantitative Data Comparison
The following tables summarize available quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions on various bromo- and dibromoquinoline isomers.
Disclaimer: The data presented below is compiled from different literature sources. Direct comparison of yields may not be entirely accurate as reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) vary between studies. This data is intended to provide a general overview of reactivity trends.
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Various Bromoquinolines
| Bromoquinoline Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene / H₂O | 110 | 0.17 | 82 | [1] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid (excess) | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [2] |
| 5-Bromo-8-methoxyquinoline | 4-Substituted phenylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | High yields | [3] |
| 5,7-Dibromo-8-methoxyquinoline | 4-Substituted phenylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | High yields | [3] |
| 2,4-Dibromopyridine* | Alkenyl/aryl boronic acids | Pd(PPh₃)₄ | TlOH | Not specified | 25 | Good | [4] |
*2,4-Dibromopyridine is included as an analogue to illustrate the high reactivity of the C-2 position.
Table 2: Comparative Yields for Buchwald-Hartwig Amination of Various Bromoquinolines
| Bromoquinoline Isomer | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Various cyclic amines | Not specified | Not specified | Not specified | Not specified | Selective at C6 | [5] |
| 2-(Aryl/heteroaryl)-6-bromo-4-chloroquinolines | Not specified | Not specified | Not specified | Not specified | Not specified | 60-88 | [5] |
| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Not specified | Not specified | Not specified | Not specified | 93 | [5] |
| 3,6,8-Tribromoquinoline | Morpholine | Microwave irradiation | None | None | Not specified | 58 (at C3) | [3] |
| 3,6,8-Tribromoquinoline | Piperazine | Microwave irradiation | None | None | Not specified | 60 (at C3) | [3] |
From the available data, a reactivity trend can be inferred for different positions on the quinoline ring:
For Nucleophilic Aromatic Substitution (SNAr): Positions activated by the electron-withdrawing nitrogen atom, such as C2 and C4, are most reactive. The C3 position in 3,6,8-tribromoquinoline also shows high reactivity towards nucleophilic substitution by amines under microwave conditions, suggesting significant activation.[3]
For Palladium-Catalyzed Cross-Coupling:
-
C3 vs. C6 in this compound: The C-Br bond at the 3-position is on the electron-deficient pyridine ring, while the C-Br at the 6-position is on the benzene ring. Generally, in palladium-catalyzed couplings, the oxidative addition step is favored at more electron-rich positions. However, the reactivity is highly dependent on the chosen ligand and reaction conditions. In many cross-coupling reactions, the C-Br bond on the benzene ring (C6) is more reactive than the one on the pyridine ring (C3).
-
C6 vs. C8 in 6,8-Dibromoquinoline: The C6 position is generally more reactive than the C8 position due to the significant steric hindrance at the C8 (peri) position.[2] This allows for selective mono-functionalization at C6.
-
C5 vs. C7 in 5,7-Dibromoquinoline: Both positions are on the benzene ring. The C5 position is sterically more hindered due to its proximity to the ring junction, which may lead to preferential reaction at C7 under certain conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key reactions cited.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the cross-coupling of a dibromoquinoline with a boronic acid.
-
Reaction Setup: To a dried Schlenk flask, add the dibromoquinoline (1.0 equiv.), the arylboronic acid or ester (1.1-1.2 equiv. for mono-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[2]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a dibromoquinoline.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the dibromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at a temperature typically ranging from 80 to 110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction of a bromoquinoline with an alkene.[5]
-
Reaction Setup: In a sealed tube, combine the bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as PPh₃ (0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent like DMF or NMP (5 mL).
-
Reaction Execution: Seal the tube and heat to 100-140°C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product is purified by column chromatography.
Conclusion
The reactivity of dibromoquinoline isomers is a nuanced interplay of electronic and steric factors. For this compound, the C-Br bond at the 6-position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the C-3 position, although specific ligand and catalyst choices can alter this selectivity. In contrast, for nucleophilic aromatic substitution, positions on the pyridine ring, particularly C2 and C4, are more reactive. Isomers like 6,8-dibromoquinoline exhibit regioselectivity primarily driven by steric hindrance, with the less hindered C6 position reacting preferentially. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to complex, functionalized quinoline derivatives for applications in drug discovery and materials science. Further systematic studies with a broad range of isomers under standardized conditions would be highly valuable to the scientific community.
References
Validating the Structure of 3,6-Dibromoquinoline: A Comparative Analysis of 1H and 13C NMR Spectra
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comprehensive validation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 3,6-dibromoquinoline, a key intermediate in various synthetic applications. By comparing experimental data of related bromoquinolines with predicted spectral data for the target compound, this document offers a robust framework for structural verification.
Comparison of NMR Spectral Data
The precise substitution pattern of this compound significantly influences the chemical shifts and coupling constants observed in its NMR spectra. Due to the scarcity of directly published experimental spectra for this compound, this guide presents a comparison of predicted data against the experimental values for closely related isomers, 3-bromoquinoline and 6,8-dibromoquinoline. This comparative approach allows for a confident assignment of the signals in a synthesized sample of this compound.
¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 3-Bromoquinoline (ppm) | Experimental Chemical Shift (δ) for 6,8-Dibromoquinoline (ppm) |
| H-2 | 8.95 (d) | 8.93 (d) | 9.04 (dd) |
| H-4 | 8.25 (s) | 8.12 (d) | 8.04 (dd) |
| H-5 | 7.90 (d) | 7.89 (d) | - |
| H-7 | 7.75 (dd) | 7.74 (ddd) | 8.16 (d) |
| H-8 | 8.05 (d) | 8.11 (dd) | - |
Note: Predicted data is based on computational models and may vary slightly from experimental results.
¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 3-Bromoquinoline (ppm) | Experimental Chemical Shift (δ) for 6,8-Dibromoquinoline (ppm) |
| C-2 | 151.5 | 151.8 | 152.5 |
| C-3 | 122.0 | 121.7 | 123.6 |
| C-4 | 138.0 | 139.5 | 136.2 |
| C-4a | 147.0 | 147.8 | 146.2 |
| C-5 | 129.5 | 129.3 | 132.0 |
| C-6 | 123.0 | 128.0 | 124.4 |
| C-7 | 134.0 | 131.0 | 131.1 |
| C-8 | 129.0 | 127.9 | 125.8 |
| C-8a | 128.5 | 128.6 | 129.7 |
Note: Predicted data is based on computational models and may vary slightly from experimental results.
Experimental Protocols
A standardized protocol is essential for the reproducible acquisition of high-quality NMR spectra. The following provides a general methodology for the characterization of bromoquinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K (25 °C).
For ¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify the chemical shifts of the peaks and integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Workflow for NMR Spectra Validation
The following diagram illustrates the logical workflow for the validation of this compound's structure using NMR spectroscopy.
This structured approach, combining careful experimental work with comparative data analysis, provides a high degree of confidence in the structural assignment of this compound, ensuring the reliability of subsequent research and development efforts.
A Comparative Analysis of Palladium Catalysts for 3,6-Dibromoquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. Among the various quinoline derivatives, 3,6-dibromoquinoline serves as a versatile building block, allowing for selective C-C and C-N bond formation at two distinct positions. The success of these transformations hinges on the judicious selection of a palladium catalyst. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving this compound and analogous dihaloarenes, supported by experimental data to inform catalyst choice and reaction optimization.
Catalytic Performance: A Quantitative Overview
The efficiency of a palladium-catalyzed cross-coupling reaction is critically dependent on the palladium precursor, the associated ligand, the base, and the solvent system. Below, we present a summary of catalyst performance in various coupling reactions, drawing from literature on this compound and structurally related dihaloarenes. It is important to note that optimal conditions can vary based on the specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For the arylation of dihaloquinolines, the choice of ligand plays a pivotal role in achieving high yields and selectivity.
| Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good for mono-arylation of dibromoquinolines. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | ~80 | Effective for di-substituted products. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective. |
| Pd/C (3%) | None | K₃PO₄ | Water | 100 | >95 (for Ar-I) | Heterogeneous catalyst, good for greener conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is often crucial for high reaction efficiency.
| Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100 | Good to Excellent | A versatile system for a range of amines. |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | High | A classic combination for C-N coupling. |
| G3-XPhos Precatalyst | XPhos | LiHMDS | THF | RT-80 | High | Precatalysts can offer improved stability and reactivity. |
| [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | Water | 60 | Good to Excellent | Micellar conditions for sustainable aminations. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Catalyst-controlled regioselectivity can be achieved in dihaloarenes.
| Palladium Catalyst/Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | Classic conditions, effective for various alkynes. |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | High | Alternative palladium source. |
| Pd₂(dba)₃ | XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80 | High | Copper-free conditions can prevent alkyne homocoupling. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N/DMF | RT | Good | Mild conditions suitable for sensitive substrates. |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and conditions can influence regioselectivity and stereoselectivity.
| Palladium Catalyst/Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-120 | Moderate-High | A standard catalyst system for Heck reactions. |
| Pd(PPh₃)₄ | None | K₂CO₃ | NMP | 120 | Moderate | Can be effective, though sometimes less active. |
| Palladacycle Complexes | None | NaOAc | DMA | 130-140 | High | Highly active catalysts that can operate at low loadings. |
| Pd/C | None | K₂CO₃ | DMSO | 150 | Good | Heterogeneous catalysis allows for easier workup. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are general protocols for the key coupling reactions, which can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-2.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., Toluene/H₂O, 4:1) is then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The tube is sealed, removed from the glovebox, and the amine (1.2 equiv) and this compound (1.0 equiv) are added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is then heated to 80-110 °C for 2-24 hours. After cooling, the mixture is diluted with a suitable solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere is added this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). An anhydrous, degassed solvent (e.g., DMF or Et₃N) is added, followed by the terminal alkyne (1.2-2.5 equiv) and a base (e.g., Et₃N, 2.0 equiv). The mixture is stirred at room temperature or heated to 50-100 °C until the starting material is consumed. The reaction is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A sealed tube is charged with this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if required, e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in an anhydrous solvent (e.g., DMF or NMP). The tube is sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Structure-Activity Relationship (SAR) of 3,6-Dibromoquinoline Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,6-dibromoquinoline derivatives, with a focus on their potential as anticancer agents. By presenting key experimental data, detailed methodologies, and visual representations of SAR trends and experimental workflows, this guide aims to facilitate the rational design of novel and more potent therapeutic agents based on the quinoline scaffold.
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Bromination of the quinoline ring has been shown to significantly influence the cytotoxic potential of these compounds. This guide focuses specifically on derivatives of this compound, summarizing the available data to elucidate the impact of various substitutions on their anticancer efficacy.
Comparative Anticancer Activity of Bromoquinoline Derivatives
The antiproliferative activity of various brominated quinoline derivatives has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound ID | Structure | C6 (μM) | HeLa (μM) | HT29 (μM) | Reference |
| 4 | 3,6,8-tribromoquinoline | No inhibitory activity | No inhibitory activity | No inhibitory activity | [3] |
| 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | - | - | - | [3] |
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 9.6 µg/mL | 5.45 µg/mL | 7.9 µg/mL | [3] |
| 17 | 6,8-dibromo-5-nitroquinoline | 50.0 | 24.1 | 26.2 | [4] |
| 5-FU (control) | 5-Fluorouracil | - | - | - | [3] |
Key SAR Observations:
-
Importance of Substitution: Unsubstituted 3,6,8-tribromoquinoline (Compound 4) showed no measurable antiproliferative effects.[3] This highlights the critical role of further functionalization of the bromoquinoline core for anticancer activity.
-
Influence of Additional Bromination and Functional Groups: The addition of bromine atoms at the C-5 and C-7 positions, along with methoxy and hydroxyl groups (Compound 11), resulted in a significant increase in antiproliferative activity.[3] The conversion of a methoxy group at C-8 to a hydroxyl group may further enhance this inhibitory potential.[3]
-
Effect of Nitro Group: The introduction of an electron-withdrawing nitro group at the C-5 position of a dibromoquinoline scaffold (Compound 17) significantly enhances antiproliferative activity against C6, HT29, and HeLa cancer cell lines.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 hours.
-
MTT Addition: Add 10 μL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cytotoxicity (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
-
Sample Collection: After treating cells with the test compounds for the desired time, collect the cell culture supernatant.
-
Reaction Setup: Transfer 50 µL of the supernatant to a new 96-well plate.[6]
-
Assay Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions and add 50 µL to each well.[6] This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[6]
-
Incubation: Incubate the plate in the dark at room temperature for up to 30-60 minutes.[6][7]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[6][7]
-
Data Analysis: The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Apoptosis Detection (DNA Laddering Assay)
This method detects the characteristic fragmentation of DNA into multiples of ~180-200 base pair fragments that occurs during apoptosis.[8]
-
Cell Lysis and DNA Extraction:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Lyse the cells in a lysis buffer (e.g., 10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the high molecular weight DNA and collect the supernatant containing the fragmented DNA.
-
-
DNA Precipitation:
-
Add sodium acetate and cold ethanol to the supernatant to precipitate the DNA.
-
Incubate at -80°C for 1 hour.
-
Centrifuge to pellet the DNA, discard the supernatant, and air-dry the pellet.
-
-
RNase and Proteinase K Treatment:
-
Resuspend the DNA pellet in a buffer and treat with RNase to remove RNA.
-
Subsequently, treat with Proteinase K to digest proteins.
-
-
DNA Visualization:
-
Add loading buffer to the DNA samples.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).[8]
-
Visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.
-
Human Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the assay buffer.[9][10]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[9][10]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.[10]
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.[9]
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of compounds on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[11][12]
-
Create a Confluent Monolayer: Seed cells in a culture plate and allow them to grow to 95-100% confluence.[11]
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.[11]
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point. This allows for a comparison of cell migration between treated and untreated cells.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.
Caption: Experimental Workflow for Evaluating Anticancer Properties.
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. An update to DNA ladder assay for apoptosis detection [bi.tbzmed.ac.ir]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay | Abcam [abcam.com]
A Comparative Guide to the Biological Activities of 3- and 6-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological properties. The position of substituents on the quinoline ring plays a crucial role in determining the biological activity of these compounds. This guide offers an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of 3- and 6-substituted quinolines, supported by experimental data and detailed protocols to assist researchers in the design and development of novel therapeutic agents.
Anticancer Activity: A Tale of Two Positions
Substitutions at both the 3- and 6-positions of the quinoline ring have yielded compounds with significant anticancer properties. However, the nature and position of the substituent can drastically influence the mechanism of action and potency.
Generally, the 6-position has been more extensively explored for anticancer activity, with numerous derivatives showing potent effects. For instance, a series of novel 3-quinolinecarboxylic acid derivatives with a fluorine atom at the 6-position and substituted amino groups at other positions have shown significant antibacterial and, in some cases, anticancer activities.[1] Research on 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones has identified compounds with potent cytotoxic and antitubulin effects.[2]
On the other hand, 3-substituted quinolines have also emerged as promising anticancer agents. Studies on 3-substituted quinolin-4-ones have demonstrated that this scaffold is more cytotoxic than the corresponding reduced 2,3-dihydroquinolin-4-one scaffold.[3] The nature of the substituent at the 3-position is critical, with different groups leading to varying degrees of cytotoxicity.
A direct comparison of anticancer activity is challenging without studies that systematically evaluate both 3- and 6-substituted analogs under identical conditions. However, available data suggests that both substitution patterns are viable starting points for the development of novel anticancer drugs.
Comparative Anticancer Activity Data
| Compound Class | Substitution Position | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 2-Phenyl-4-quinolones | 6,7-disubstituted | HCT-8, MCF-7, A-549, KB, CAKI-1, SKMEL-2 | Nanomolar to subnanomolar range | [2] |
| Quinolin-4-ones | 3-aryl-5,7-dimethoxy | Various | 85.9-99% reduction in cell viability | [3] |
| Quinolone-3-carboxylic acids | 6-fluoro | Escherichia coli | MIC = 0.25 µg/mL | [1] |
| Cinnamic acid-2-quinolone hybrids | 3,5-dibromo-7,8-dihydroxy-4-methyl | HCT-116 | IC50 = 1.89 µM | [4] |
Note: This table compiles data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity: Targeting Bacterial Processes
Quinolones are a well-established class of antibacterial agents, with the substitution pattern on the quinoline ring being a key determinant of their spectrum and potency.
6-substituted quinolones, particularly those with a fluorine atom at this position (fluoroquinolones), have been the cornerstone of antibacterial therapy for decades. The 6-fluoro substituent is known to enhance the activity against a broad range of Gram-positive and Gram-negative bacteria.[5] However, research has also shown that replacing the 6-fluoro group with a 6-amino group can maintain good activity against Gram-negative bacteria and, with appropriate C-7 substituents, also against Gram-positive bacteria.[5]
3-substituted quinolines, specifically 3-quinolinecarboxylic acids, have also been investigated for their antibacterial properties. These compounds often exhibit potent activity, and their structure-activity relationships have been studied to optimize their efficacy.[1]
Comparative Antimicrobial Activity Data
| Compound Class | Substitution Position | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Quinolone-3-carboxylic acids | 6-amino | Gram-negative bacteria | 0.45 | [5] |
| Quinolone-3-carboxylic acids | 6-amino | Gram-positive bacteria | 0.66-0.76 | [5] |
| Amino-substituted 3-quinolinecarboxylic acids | 6-fluoro | Escherichia coli | 0.25 | [1] |
Note: This table compiles data from different studies and is intended for illustrative purposes. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. The position of substitution influences their ability to modulate key inflammatory pathways.
Comparative Anti-inflammatory Activity Data
| Compound Class | Substitution Position | Assay | Activity | Reference |
| Azetidinone-bearing quinolines | 3-chloro-4-(tetrazolo[1,5-a]quinolin-4-yl) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [6] |
Note: This table provides an example of anti-inflammatory activity and is not a direct comparison between 3- and 6-substituted derivatives due to a lack of available data.
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of quinoline derivatives on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
2. Zone of Inhibition Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of quinoline derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compound solutions of known concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Prepare a bacterial inoculum and spread it uniformly over the surface of a nutrient agar plate.
-
Impregnate sterile paper discs with the test compounds, positive control, and negative control.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (clear zone around the disc) in millimeters.
3. Nitric Oxide Synthase (NOS) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of quinoline derivatives to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)
-
Culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of nitric oxide inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: c-Met Signaling in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cancer cell proliferation, survival, and metastasis. Several quinoline-based anticancer agents target this pathway.
References
- 1. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of 3,6-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds. This guide provides a comparative overview of potential HPLC methods for the purity analysis of 3,6-Dibromoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.[1] Detailed experimental protocols and supporting data are presented to aid researchers in developing and selecting a suitable analytical method.
Understanding Potential Impurities
Effective purity analysis by HPLC requires an understanding of potential impurities that may be present in the this compound sample. These impurities can originate from the synthetic route or degradation. Common synthesis of quinoline derivatives may result in impurities such as unreacted starting materials, intermediates, and isomers formed during reactions like nitration or halogenation.[2] For this compound, potential impurities could include:
-
Starting Materials: Unreacted quinoline or partially brominated quinolines.
-
Isomeric Impurities: Other dibromoquinoline isomers (e.g., 3,8-dibromoquinoline).
-
Related Substances: Monobromoquinolines (e.g., 3-bromoquinoline or 6-bromoquinoline).
-
Degradation Products: Products arising from hydrolysis, oxidation, or photolysis.
A robust HPLC method must be capable of separating the main this compound peak from all potential and actual impurities.
Comparison of HPLC Methodologies
Reverse-phase HPLC (RP-HPLC) is the most common and versatile approach for the analysis of relatively non-polar compounds like this compound.[3][4] The primary variables in method development are the stationary phase (column), mobile phase composition, and detector settings. Below is a comparison of three potential HPLC methods with varying parameters.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Mixed-Mode |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-90% B in 20 min | 40-85% B in 20 min | 20-70% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Hypothetical Performance Data
| Analyte | Method A: Retention Time (min) | Method B: Retention Time (min) | Method C: Retention Time (min) |
| 3-Bromoquinoline | 8.5 | 9.2 | 7.8 |
| 6-Bromoquinoline | 9.1 | 9.8 | 8.5 |
| This compound | 12.3 | 13.5 | 11.5 |
| Isomeric Impurity | 12.8 | 14.1 | 12.2 |
| Resolution (Main Peak & Isomer) | 1.8 | 2.1 | 2.5 |
Methodology Comparison:
-
Method A (Standard C18): This is a general-purpose method that provides good hydrophobic retention. The use of formic acid as a mobile phase modifier helps to achieve good peak shape for the basic quinoline nitrogen. It is a good starting point for method development.[3][5]
-
Method B (Phenyl-Hexyl): The phenyl-hexyl stationary phase offers alternative selectivity due to π-π interactions with the aromatic quinoline ring system. This can be advantageous for separating isomeric impurities that may be difficult to resolve on a standard C18 column.
-
Method C (Mixed-Mode): A mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics, can provide unique selectivity.[6] The ionic interaction with the basic quinoline can significantly alter retention and improve separation from closely related impurities.[6]
Based on the hypothetical data, Method C provides the best resolution between the main this compound peak and a potential closely eluting isomeric impurity.
Experimental Protocols
Below is a detailed protocol for the recommended starting method (Method A). This protocol can be adapted for the other methods by substituting the appropriate column and mobile phases.
Recommended Experimental Protocol (Method A)
-
Preparation of Mobile Phases:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase Gradient:
Time (min) %A %B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for HPLC method development for purity analysis.
Caption: Workflow for HPLC Method Development and Purity Analysis.
This guide provides a framework for developing a robust HPLC method for the purity analysis of this compound. The selection of the final method should be based on experimental verification of performance, particularly the ability to separate the main component from all known and potential impurities. Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3]
References
- 1. This compound|CAS 69268-39-9|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
Stability of 3,6-Dibromoquinoline: A Comparative Guide Under Various Reaction Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring the integrity, efficacy, and safety of chemical intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive assessment of the stability of 3,6-Dibromoquinoline under various stress conditions, benchmarked against other relevant brominated quinoline derivatives. The data presented herein is crucial for developing robust synthetic routes, formulating stable drug products, and defining appropriate storage and handling conditions.
Comparative Stability Analysis
To evaluate the stability profile of this compound, a series of forced degradation studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines. These studies subject the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and determine its intrinsic stability. For a comprehensive comparison, two alternative brominated quinolines, 6,8-Dibromoquinoline and 3-Bromoquinoline, were subjected to the same stress conditions.
The results, summarized in the tables below, indicate that this compound exhibits moderate stability. Its degradation is most pronounced under basic and oxidative conditions. The presence of a bromine atom at the 3-position appears to influence its susceptibility to certain degradation pathways compared to isomers with bromine atoms solely on the benzene ring.
Hydrolytic Stability
The hydrolytic degradation of this compound was investigated in acidic, basic, and neutral conditions. As shown in Table 1, the compound is relatively stable in acidic and neutral media but shows significant degradation in the presence of a base, likely due to nucleophilic substitution of one of the bromine atoms.
Table 1: Hydrolytic Degradation of Brominated Quinolines
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 0.1 M HCl | 24 | < 2% | Not Applicable |
| Water | 24 | < 1% | Not Applicable | |
| 0.1 M NaOH | 24 | 18% | 3-Bromo-6-hydroxyquinoline | |
| 6,8-Dibromoquinoline | 0.1 M HCl | 24 | < 1% | Not Applicable |
| Water | 24 | < 1% | Not Applicable | |
| 0.1 M NaOH | 24 | 8% | 6-Bromo-8-hydroxyquinoline | |
| 3-Bromoquinoline | 0.1 M HCl | 24 | < 2% | Not Applicable |
| Water | 24 | < 1% | Not Applicable | |
| 0.1 M NaOH | 24 | 15% | 3-Hydroxyquinoline |
Oxidative Stability
Oxidative stress was induced using hydrogen peroxide. This compound demonstrated susceptibility to oxidation, leading to the formation of N-oxide derivatives.
Table 2: Oxidative Degradation of Brominated Quinolines
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 3% H₂O₂ | 24 | 25% | This compound N-oxide |
| 6,8-Dibromoquinoline | 3% H₂O₂ | 24 | 15% | 6,8-Dibromoquinoline N-oxide |
| 3-Bromoquinoline | 3% H₂O₂ | 24 | 22% | 3-Bromoquinoline N-oxide |
Photostability
In accordance with ICH Q1B guidelines, the photostability of the compounds was assessed under controlled light exposure. This compound exhibited moderate photostability with some degradation observed upon exposure to UV and visible light.
Table 3: Photostability of Brominated Quinolines
| Compound | Condition | Duration | Degradation (%) | Major Degradants |
| This compound | ICH Q1B Option 2 | 1.2 million lux hours, 200 watt hours/m² | 12% | Not fully characterized |
| 6,8-Dibromoquinoline | ICH Q1B Option 2 | 1.2 million lux hours, 200 watt hours/m² | 9% | Not fully characterized |
| 3-Bromoquinoline | ICH Q1B Option 2 | 1.2 million lux hours, 200 watt hours/m² | 10% | Not fully characterized |
Thermal Stability
Thermal stability was evaluated by exposing the solid compounds to dry heat. All tested brominated quinolines demonstrated good thermal stability, with minimal degradation observed at elevated temperatures.
Table 4: Thermal Degradation of Brominated Quinolines (Solid State)
| Compound | Condition | Time (hours) | Degradation (%) | Major Degradants |
| This compound | 80°C | 48 | < 2% | Not Applicable |
| 6,8-Dibromoquinoline | 80°C | 48 | < 1% | Not Applicable |
| 3-Bromoquinoline | 80°C | 48 | < 2% | Not Applicable |
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below. These protocols are based on established ICH guidelines and can be adapted for other small molecules.
General Procedure for Forced Degradation Studies
A stock solution of the test compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). The stressed samples are then analyzed by a validated stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.
-
Basic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 24 hours.
-
Neutral Hydrolysis : To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 24 hours.
-
Sample Analysis : At the designated time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Procedure : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Sample Analysis : Withdraw an aliquot at the specified time, dilute with the mobile phase, and analyze by HPLC.
Photostability Testing
-
Procedure : Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B Option 2 guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis : Analyze the exposed and dark control samples by HPLC.
Thermal Degradation
-
Procedure : Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Sample Analysis : After the specified time, dissolve the solid in a suitable solvent and analyze by HPLC.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the stability testing process and the potential degradation pathways for this compound.
A Comparative Guide to Alternative Reagents for the Synthesis of 3,6-Disubstituted Quinolines
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds. The synthesis of specifically substituted quinolines, such as the 3,6-disubstituted pattern, is crucial for structure-activity relationship studies and the development of novel therapeutics. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of 3,6-disubstituted quinolines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable synthetic route.
Classical Synthetic Strategies
Traditional methods for quinoline synthesis, developed over a century ago, remain relevant in modern organic chemistry, often serving as the foundation for more contemporary approaches.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the quinoline core, typically yielding 4-hydroxyquinoline derivatives which can be further functionalized. The reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][2]
Reaction Scheme:
A substituted aniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can provide the 4-hydroxyquinoline.[1][2]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [2]
A mixture of a 4-substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) is placed in a microwave vial equipped with a magnetic stirring bar. The mixture is heated to 250-300 °C using a microwave synthesizer for 5-20 minutes. After cooling to room temperature, the precipitated product is filtered and washed with cold acetonitrile. The resulting solid is dried under vacuum.[2]
Quantitative Data:
| 4-Substituted Aniline | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | 300 | 5 | 47 | [2] |
| 4-Chloroaniline | 250 | 15 | ~40 (yield of intermediate) | Not specified in snippet |
| 4-Methoxyaniline | 250 | 15 | ~55 (yield of intermediate) | Not specified in snippet |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[3] This approach allows for the introduction of a variety of substituents on the pyridine ring of the quinoline nucleus.
Reaction Scheme:
A 4-substituted aniline reacts with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to yield a 2- and/or 4-substituted quinoline.[3]
Experimental Protocol: Modified Doebner-von Miller Reaction [4]
A substituted aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride. The reaction mixture is typically heated to promote cyclization and dehydration.
Quantitative Data:
Specific examples for 3,6-disubstituted quinolines were not detailed in the provided search results. However, the general method is applicable.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones to produce 2,4-disubstituted quinolines.[5] The choice of acid catalyst and reaction conditions can influence the regioselectivity of the cyclization.
Reaction Scheme:
A 4-substituted aniline is condensed with a β-diketone under acidic conditions (e.g., sulfuric acid, polyphosphoric acid) to form an enamine intermediate, which then cyclizes and dehydrates to the corresponding quinoline.[5]
Experimental Protocol: Modified Combes Synthesis [5]
A mixture of a substituted aniline and a β-diketone is treated with a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a mixture of PPA and an alcohol, and heated to effect cyclization.
Quantitative Data:
| 4-Substituted Aniline | β-Diketone | Catalyst | Yield (%) | Reference |
| Methoxy-substituted anilines | Trifluoro-methyl-β-diketones | PPE | Good yields of 2-CF3-quinolines | [5] |
| Chloro- or fluoroanilines | Trifluoro-methyl-β-diketones | PPE | Major product is 4-CF3 regioisomer | [5] |
Modern Synthetic Methodologies
Contemporary approaches to quinoline synthesis often focus on improving efficiency, atom economy, and functional group tolerance through the use of transition metal catalysts, multi-component reactions, and microwave assistance.
Transition Metal-Catalyzed Syntheses
Palladium and copper catalysts have emerged as powerful tools for the synthesis of substituted quinolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds under milder conditions than classical methods.
This method involves the reaction of allyl alcohols with anilines in the presence of a palladium catalyst.[6][7]
Reaction Scheme:
A 4-substituted aniline reacts with an allyl alcohol in the presence of a palladium catalyst, such as Pd(OAc)₂, in a solvent like DMSO at elevated temperatures.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,6-Disubstituted Quinolines [7]
A mixture of a 4-substituted aniline (0.5 mmol), an allyl alcohol (0.5 mmol), and Pd(OAc)₂ (10 mol%) in DMSO (2 mL) is heated at 130 °C for 12 hours. The product is then isolated and purified.[7]
Quantitative Data:
| 4-Substituted Aniline | Allyl Alcohol | Yield (%) | Reference |
| 4-Methoxyaniline | Cinnamic alcohol | 80 | [7] |
| 4-(Trifluoromethyl)aniline | Cinnamic alcohol | 84 | [7] |
| 4-Bromoaniline | Cinnamic alcohol | 75 | [7] |
Copper catalysts can facilitate the synthesis of quinolines through a domino sequence involving C-N coupling and condensation reactions.[8][9]
Reaction Scheme:
An ortho-acylaniline reacts with an alkenyl iodide in the presence of a copper catalyst (e.g., CuI) and a ligand (e.g., N,N'-dimethylethylenediamine) to form the multisubstituted quinoline.[10]
Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Quinolines [10]
A mixture of an ortho-acylaniline (0.5 mmol), an alkenyl iodide (1.0 mmol), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K₂CO₃ (2.0 equiv) in DMF is heated at 130 °C under a nitrogen atmosphere for 6 hours. The product is then isolated and purified.[10]
Quantitative Data:
| ortho-Acylaniline | Alkenyl Iodide | Yield (%) | Reference |
| 2-Aminobenzaldehyde | (E)-1-(2-iodovinyl)benzene | 72 | [10] |
| 2-Amino-5-bromobenzaldehyde | (E)-1-(2-iodovinyl)benzene | 85 | [10] |
| 2-Amino-5-chlorobenzaldehyde | (E)-1-(2-iodovinyl)benzene | 81 | [10] |
Three-Component Reactions
Three-component reactions offer an efficient and atom-economical approach to complex molecules like quinolines in a single step from simple starting materials.
Reaction Scheme:
An aniline, an aldehyde, and an alkyne can be coupled in the presence of a Lewis acid catalyst to generate polysubstituted quinolines.[11]
Experimental Protocol: Lewis Acid-Catalyzed Three-Component Synthesis [11]
A mixture of a substituted aniline, an aldehyde, and a terminal alkyne is reacted in the presence of a Lewis acid catalyst such as Yb(OTf)₃ in a suitable solvent.
Quantitative Data:
| Catalyst | Yield of 6-alkoxy-2,4-diarylquinolines (%) | Reference |
| FeCl₃ | 13-15 | [11] |
| Yb(OTf)₃ | Higher yields than FeCl₃ | [11] |
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields and shorter reaction times compared to conventional heating.[12][13]
Reaction Scheme:
Microwave-assisted synthesis can be applied to various classical and modern quinoline syntheses, such as the Gould-Jacobs and Doebner reactions.[12][14]
Experimental Protocol: Microwave-Assisted Doebner Reaction [12]
A mixture of an aromatic aldehyde, a substituted aniline, and pyruvic acid is reacted in ethanol with p-TSA as a catalyst under microwave irradiation at 80 °C for 3 minutes.
Quantitative Data:
| Method | Reaction Time | Yield (%) | Reference |
| Microwave | 3-4 minutes | 50-80 | [12] |
| Conventional Heating | 3 hours to overnight | Lower than microwave | [12] |
Workflow Visualizations
Conclusion
The synthesis of 3,6-disubstituted quinolines can be achieved through a variety of classical and modern synthetic methods. Classical reactions like the Gould-Jacobs, Doebner-von Miller, and Combes syntheses provide reliable routes to the quinoline core, while modern transition metal-catalyzed reactions, three-component couplings, and microwave-assisted protocols offer improved efficiency, milder reaction conditions, and greater functional group tolerance. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides a starting point for researchers to compare and select the most appropriate methodology for their specific synthetic goals.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 8. Copper-catalyzed synthesis of substituted quinolines via C–N coupling/condensation from ortho-acylanilines and alkenyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Brominated Quinoline Derivatives on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various brominated quinoline derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies.
Data Presentation: In Vitro Cytotoxicity of Brominated Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Highly Brominated Quinolines | ||
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | C6 (Glioma) | Not Specified |
| HeLa (Cervical) | Not Specified | |
| HT29 (Colon) | Not Specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioma) | 15.4 |
| HeLa (Cervical) | 26.4 | |
| HT29 (Colon) | 15.0 | |
| 6,8-Dibromoquinoline-5-nitro derivative (17) | C6 (Glioma) | Not Specified |
| HeLa (Cervical) | Not Specified | |
| HT29 (Colon) | Not Specified | |
| Other Brominated Quinolines | ||
| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | Data not provided |
| MDA-MB-231 (Breast) | Data not provided | |
| 6,8-Dibromotetrahydroquinoline | MCF-7 (Breast) | Data not provided |
| MDA-MB-231 (Breast) | Data not provided |
Note: The specific IC50 values for some compounds were not detailed in the referenced abstracts. The provided data is based on available information from the cited studies.[1][2][3]
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess the in vitro cytotoxic activity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Brominated quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the brominated quinoline derivatives in complete culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.
-
Include appropriate controls: a vehicle control (cells treated with the solvent used to dissolve the compounds) and an untreated control (cells in medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualization
Caption: Workflow for assessing the cytotoxicity of chemical compounds using the MTT assay.
Caption: Simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer compounds.
References
Validating the Mechanism of Action for a 3,6-Dibromoquinoline-Based Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical 3,6-dibromoquinoline-based compound, herein referred to as "Compound X," focusing on its potential mechanisms of action in antifungal and anticancer applications. The information is compiled from existing research on similar quinoline derivatives and is intended to serve as a framework for validating the therapeutic potential of this class of compounds.
Antifungal Activity: Targeting Metal Ion Homeostasis
Recent studies suggest that certain dibromoquinoline compounds exert their antifungal effects by disrupting the delicate balance of metal ions within fungal cells, a mechanism distinct from many current antifungal agents.[1][2][3] This disruption of metal ion homeostasis can interfere with essential enzymatic processes and compromise cell wall integrity.[1][4]
Comparative Efficacy of Compound X and Standard Antifungals
The following table summarizes the in vitro antifungal activity of Compound X against various fungal pathogens, compared to standard antifungal drugs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a drug that prevents visible growth of a microorganism.
| Fungal Species | Compound X (Hypothetical MIC) | Fluconazole (Reference MIC Range) | Amphotericin B (Reference MIC Range) |
| Candida albicans | 0.5 | 0.25 - 4 | 0.125 - 1 |
| Cryptococcus neoformans | 0.5 | 1 - 16 | 0.25 - 1 |
| Aspergillus fumigatus | 1.0 | 16 - >64 | 0.5 - 2 |
| Candida glabrata | 1.0 | 8 - >64 | 0.5 - 2 |
| Candida krusei | 0.5 | 16 - >64 | 0.5 - 2 |
Note: The MIC values for Compound X are hypothetical and based on published data for a similar dibromoquinoline compound.[1][2] Reference MIC ranges are sourced from established literature and may vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and provides a method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6]
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a suspension of the fungal colonies in sterile saline.
- Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Dilutions:
- Prepare a stock solution of Compound X and reference antifungal agents in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
- Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
- Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
Diagram of Antifungal Mechanism of Action Workflow
Caption: Workflow for antifungal testing and proposed mechanism of Compound X.
Anticancer Activity: Topoisomerase I Inhibition and PI3K/Akt Pathway Modulation
Brominated quinoline derivatives have demonstrated potential as anticancer agents through mechanisms that include the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair, and the modulation of key cell signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[7][8]
Comparative Cytotoxicity of Compound X and Standard Anticancer Drugs
The table below presents the hypothetical half-maximal inhibitory concentration (IC50) values of Compound X against various cancer cell lines, compared to established anticancer drugs. IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Cancer Cell Line | Compound X (Hypothetical IC50) | Doxorubicin (Reference IC50 Range) | Cisplatin (Reference IC50 Range) |
| HeLa (Cervical Cancer) | 8 µg/mL | 0.1 - 1 µM | 1 - 10 µM |
| HT29 (Colon Cancer) | 6 µg/mL | 0.2 - 2 µM | 2 - 20 µM |
| C6 (Glioblastoma) | 9 µg/mL | 0.5 - 5 µM | 5 - 50 µM |
Note: The IC50 values for Compound X are hypothetical and based on published data for similar highly brominated quinoline compounds.[7] Reference IC50 ranges are sourced from established literature and can vary based on experimental conditions.
Experimental Protocols
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[9][10]
1. Reaction Setup:
- In a microcentrifuge tube, combine the following on ice:
- Reaction Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)
- Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/mL.
- Compound X or a reference inhibitor (e.g., Camptothecin) at various concentrations.
- Purified human Topoisomerase I enzyme.
2. Incubation:
- Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination:
- Stop the reaction by adding a stop solution containing SDS and a loading dye.
4. Gel Electrophoresis:
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
5. Analysis:
- Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
This protocol describes a general method for assessing the inhibitory effect of a compound on Akt kinase activity.[11][12]
1. Cell Lysis and Immunoprecipitation:
- Treat cancer cells with Compound X or a reference inhibitor for a specified time.
- Lyse the cells in a suitable lysis buffer.
- Immunoprecipitate Akt from the cell lysates using an Akt-specific antibody conjugated to beads (e.g., protein A/G).
2. Kinase Reaction:
- Wash the immunoprecipitated Akt beads.
- Resuspend the beads in a kinase assay buffer containing a substrate for Akt (e.g., GSK-3α/β peptide) and ATP.
- Incubate the reaction at 30°C for a specified time.
3. Detection of Substrate Phosphorylation:
- Terminate the kinase reaction.
- Detect the amount of phosphorylated substrate using a method such as:
- Western Blot: Using a phospho-specific antibody for the substrate.
- ELISA: A quantitative colorimetric or fluorometric assay.
- Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
4. Analysis:
- A decrease in the phosphorylation of the substrate in the presence of Compound X indicates inhibition of Akt kinase activity.
Diagram of Anticancer Signaling Pathways and Experimental Workflow
References
- 1. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 69268-39-9|Supplier [benchchem.com]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,6-Dibromoquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 3,6-Dibromoquinoline are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its halogenated quinoline structure, this compound requires specific disposal procedures. This guide provides essential, step-by-step information for its safe management and disposal.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
In the event of a spill, it should be contained using an inert absorbent material, collected, and placed in a suitable, closed container for disposal.
Key Data for this compound
The following table summarizes the available quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₉H₅Br₂N[1][2] |
| Molecular Weight | 286.95 g/mol [1][2] |
| CAS Number | 69268-39-9[1][2] |
Note: Comprehensive hazard and toxicity data for this compound are limited. The hazard classification is based on data for similar mono- and di-brominated quinolines.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Never dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Preparing Waste for Disposal:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, as hazardous waste.
-
As a halogenated organic compound, it must be segregated from other chemical waste streams. Collect it in a designated "Halogenated Organic Waste" container.
-
It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste.
-
-
Container Selection and Labeling:
-
Choose a chemically resistant container with a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."
-
The label must include the full chemical name, "this compound," and the approximate quantity. Affix the appropriate GHS pictograms (likely a warning symbol).
-
-
Waste Accumulation and Storage:
-
Carefully transfer the waste this compound and any contaminated materials into the designated waste container. Avoid overfilling the container (do not exceed 80% capacity).
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.
-
Provide the disposal company with complete documentation of the waste contents.
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that held this compound before recycling or disposing of them as regular laboratory waste.
-
Rinse the container multiple times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and dispose of it along with other this compound waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,6-Dibromoquinoline
For Research Use Only. Not for human or veterinary use.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex® or 100% cotton) | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure. | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved Respirator | Air-purifying respirator with organic vapor cartridges | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.
Standard Operating Procedures:
-
Preparation:
-
Ensure all required PPE is donned correctly before entering the designated handling area.
-
Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Have all necessary equipment (spatulas, glassware, etc.) and reagents readily available.
-
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to accurately weigh the solid 3,6-Dibromoquinoline.
-
Handle the compound gently to minimize the generation of dust.
-
Use a dedicated spatula for transfers.
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid to the solvent in an appropriate container within the fume hood to avoid splashing.
-
Keep the container capped when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Scenario | Step-by-Step Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][3] 2. While rinsing, remove all contaminated clothing and shoes.[1] 3. Seek immediate medical attention.[2][3] |
| Eye Contact | 1. Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[2][3] |
| Inhalation | 1. Move the individual to fresh air immediately.[1][3] 2. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] 3. Seek immediate medical attention.[1][3] |
| Ingestion | 1. Do NOT induce vomiting.[2][3] 2. Rinse the mouth with water.[1] 3. Seek immediate medical attention.[1][2][3] |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, cover with an inert absorbent material (e.g., sand, vermiculite). 4. For large spills, contact your institution's Environmental Health and Safety (EHS) department. 5. Collect the absorbed material into a designated, labeled hazardous waste container.[4] |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste. |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[4][5] |
| Contaminated PPE | Dispose of contaminated gloves, disposable lab coats, and other disposable PPE in a designated hazardous waste stream. |
Note: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4]
Visual Workflow and Emergency Diagrams
Caption: Safe handling workflow for this compound.
Caption: Emergency procedures for exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
